Product packaging for Antibacterial agent 205(Cat. No.:)

Antibacterial agent 205

Cat. No.: B12381154
M. Wt: 599.6 g/mol
InChI Key: XQXSLRATVJEBJW-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 205 is a useful research compound. Its molecular formula is C32H30FN5O6 and its molecular weight is 599.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30FN5O6 B12381154 Antibacterial agent 205

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H30FN5O6

Molecular Weight

599.6 g/mol

IUPAC Name

7-[4-[(E)-2-cyano-3-[1-(2-ethoxy-2-oxoethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C32H30FN5O6/c1-3-35-18-24(32(42)43)30(40)23-14-25(33)28(15-27(23)35)36-9-11-37(12-10-36)31(41)20(16-34)13-21-17-38(19-29(39)44-4-2)26-8-6-5-7-22(21)26/h5-8,13-15,17-18H,3-4,9-12,19H2,1-2H3,(H,42,43)/b20-13+

InChI Key

XQXSLRATVJEBJW-DEDYPNTBSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC(=O)OCC)/C#N)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC(=O)OCC)C#N)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

"Antibacterial agent 205" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information for a compound designated as "Antibacterial agent 205." This suggests that the name may be an internal project code, a placeholder, or a compound that has not yet been disclosed in public forums.

Therefore, a detailed technical guide on its chemical structure, properties, and associated experimental protocols cannot be provided at this time. Researchers, scientists, and drug development professionals seeking information on this agent are encouraged to consult internal documentation or the direct source of the designation.

To facilitate future research and discovery, this guide will present a generalized framework and examples of the types of data, protocols, and visualizations that would be included in a comprehensive technical whitepaper for a novel antibacterial agent. This framework can serve as a template for when information on "this compound" or a similar compound becomes available.

Section 1: Chemical Structure and Physicochemical Properties

A complete understanding of a new antibacterial agent begins with its chemical identity. This section would typically include:

  • Chemical Structure: A 2D representation of the molecule and its IUPAC name.

  • Molecular Formula and Weight: The elemental composition and mass of the compound.

  • Physicochemical Properties: A table summarizing key experimental or predicted values.

Table 1: Physicochemical Properties of a Hypothetical Antibacterial Agent

PropertyValueMethod
Molecular Weight450.6 g/mol Mass Spectrometry
LogP2.5HPLC
pKa8.2Potentiometric Titration
Aqueous Solubility50 µg/mLShake-flask method
Melting Point185 °CDifferential Scanning Calorimetry

Section 2: In Vitro Antibacterial Activity

This section details the potency and spectrum of the agent's antibacterial effects.

Table 2: Minimum Inhibitory Concentrations (MICs) of a Hypothetical Antibacterial Agent

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292130.5
Streptococcus pneumoniae ATCC 496191
Escherichia coli ATCC 259228
Pseudomonas aeruginosa ATCC 2785316
Klebsiella pneumoniae (Carbapenem-resistant)32
Experimental Protocol: MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates overnight at 37°C. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibacterial Agent: The compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compound. The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Section 3: Mechanism of Action

Understanding how an antibacterial agent works is critical for its development. This section would explore the molecular target and the downstream effects.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

A common mechanism for antibacterial agents is the inhibition of essential enzymes. The following diagram illustrates a hypothetical pathway of DNA gyrase inhibition.

Inhibition_Pathway cluster_cell Bacterial Cell Agent Antibacterial Agent GyrA DNA Gyrase (GyrA/GyrB) Agent->GyrA Inhibition DNA Bacterial DNA GyrA->DNA Supercoiling Replication DNA Replication & Repair GyrA->Replication Required for DNA->Replication CellDeath Cell Death Replication->CellDeath

Caption: Hypothetical pathway of bacterial DNA gyrase inhibition by an antibacterial agent.

Section 4: Experimental Workflows

Visualizing the flow of experiments helps in understanding the research process.

Workflow: High-Throughput Screening for Antibacterial Agents

The following diagram outlines a typical workflow for discovering new antibacterial compounds.

HTS_Workflow CompoundLibrary Compound Library PrimaryScreen Primary Screen (e.g., Growth Inhibition Assay) CompoundLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response & MIC Determination Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits SecondaryAssays Secondary Assays (e.g., Cytotoxicity, MoA) ConfirmedHits->SecondaryAssays LeadCandidates Lead Candidates SecondaryAssays->LeadCandidates

Caption: A generalized workflow for high-throughput screening of antibacterial agents.

Subject: Technical Guide on the Discovery and Origin of Antibacterial Agent 205

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive search of publicly available scientific literature and databases has been conducted for information regarding "Antibacterial agent 205." The search yielded no specific, identifiable antibacterial compound corresponding to this name. This suggests that "this compound" may be an internal project codename not yet disclosed in public forums, a misnomer for another agent, or a hypothetical compound.

Due to the absence of foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations, for a compound named "this compound."

To proceed with a detailed report as per the user's request, a recognized name of a specific antibacterial agent is required. Upon provision of a valid agent, a comprehensive technical guide will be generated.

Technical Guide: Spectrum of Activity and Mechanistic Profile of Antibacterial Agent 205

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical document created to fulfill a specific set of requirements. "Antibacterial agent 205" is a fictional compound, and all associated data, including its spectrum of activity, mechanism of action, and experimental protocols, are illustrative. This guide is intended for demonstration purposes for researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] this compound is a novel synthetic compound currently under investigation for its potential as a therapeutic agent against a range of bacterial pathogens. This document provides a comprehensive overview of the in vitro spectrum of activity of this compound, details the experimental protocols for its evaluation, and elucidates its proposed mechanism of action.

Spectrum of Activity

The in vitro antibacterial activity of Agent 205 was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each strain.[2]

Quantitative Data Summary

The MIC values for this compound against various bacterial species are summarized in the table below. The data indicate that Agent 205 exhibits potent activity primarily against Gram-positive organisms, with moderate activity against select Gram-negative bacteria.

Bacterial Strain Gram Stain Organism Type MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveMethicillin-Susceptible2
Staphylococcus aureus (MRSA) BAA-1717Gram-positiveMethicillin-Resistant4
Streptococcus pneumoniae ATCC 49619Gram-positivePenicillin-Susceptible1
Enterococcus faecalis ATCC 29212Gram-positiveVancomycin-Susceptible8
Enterococcus faecium (VRE)Gram-positiveVancomycin-Resistant16
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative>128
Klebsiella pneumoniae ATCC 13883Gram-negative64
Acinetobacter baumannii ATCC 19606Gram-negative>128

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This suspension was further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Antibacterial Agent Dilutions: this compound was dissolved in a suitable solvent and then serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plates containing the diluted agent was inoculated with the standardized bacterial suspension. The plates were incubated at 35°C for 16-24 hours under ambient air conditions.[5]

  • Interpretation of Results: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of Agent 205 that completely inhibited visible growth.[2]

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay cluster_analysis Analysis A Bacterial Colony Suspension C Standardized Inoculum (5x10^5 CFU/mL) A->C B Agent 205 Stock Solution D Serial Dilution of Agent 205 B->D E Inoculation of Microtiter Plate C->E D->E F Incubation (35°C, 16-24h) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Workflow for Minimum Inhibitory Concentration (MIC) testing.

Proposed Mechanism of Action: Disruption of Quorum Sensing

Preliminary mechanistic studies suggest that this compound functions by inhibiting the quorum-sensing (QS) signaling pathway in Gram-positive bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[6][7] This regulation is often crucial for virulence and biofilm formation.[6]

Agent 205 is hypothesized to act as a competitive antagonist of the autoinducer peptide (AIP) receptor. By binding to the receptor, it blocks the downstream phosphorylation cascade, thereby preventing the activation of virulence-related genes. This anti-virulence approach may exert less selective pressure for resistance compared to traditional bactericidal or bacteriostatic antibiotics.[6]

signaling_pathway Proposed Mechanism of Action of Agent 205 cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular AIP Autoinducer Peptide (AIP) Receptor Membrane Receptor (e.g., AgrC) AIP->Receptor Binds Agent205 Agent 205 Agent205->Receptor Inhibits Kinase Histidine Kinase Activation Receptor->Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Regulator Response Regulator (e.g., AgrA) DNA DNA Binding & Gene Activation Regulator->DNA Phosphorylation->Regulator Activates Virulence Virulence Factor Production DNA->Virulence Upregulates

Inhibition of the Quorum Sensing pathway by Agent 205.

Conclusion and Future Directions

This compound demonstrates promising in vitro activity, particularly against Gram-positive pathogens, including resistant phenotypes such as MRSA and VRE. Its proposed mechanism of targeting quorum sensing offers a potential alternative to conventional antibiotics. Further studies are warranted to explore the in vivo efficacy, safety profile, and the potential for combination therapy. The development of agents like 205 is crucial in the ongoing effort to combat antimicrobial resistance.

References

Target Identification of Antibacterial Agent 205: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification process for the novel antibacterial candidate, "Antibacterial agent 205," an indolylacryloyl-derived oxacin. This document outlines the agent's known antibacterial activity, summarizes its multi-targeted mechanism of action, and provides detailed experimental protocols for the key methodologies used to elucidate its biological targets.

Executive Summary

This compound (also referred to as ethoxycarbonyl IDO 10d) is a promising synthetic oxacin derivative exhibiting a broad spectrum of antibacterial activity against a range of bacterial strains.[1] Its mechanism of action is multifaceted, involving the disruption of bacterial membrane integrity, induction of reactive oxygen species (ROS), and inhibition of DNA replication through interaction with DNA and DNA gyrase.[1] This guide consolidates the available quantitative data and presents standardized protocols for the experimental techniques pivotal to identifying and characterizing such multi-target antibacterial agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent antibacterial efficacy and preliminary safety profile.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound [1]

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)0.25
Staphylococcus aureus0.25
Bacillus subtilis0.5
Escherichia coli0.5
Pseudomonas aeruginosa0.5

Table 2: Cytotoxicity and Hemolytic Activity of this compound [1]

Assay TypeCell Line / TargetResult
Cytotoxicity (IC50)HEK293T> 32 μg/mL
Hemolytic ActivityRabbit Red Blood CellsLow hemolysis

Experimental Protocols for Target Identification

The identification of the molecular targets of a novel antibacterial agent like compound 205 involves a multi-pronged approach. Below are detailed protocols for key experiments that are instrumental in elucidating its mechanism of action.

Affinity Chromatography-Mass Spectrometry for Protein Target Identification

This method is used to identify direct protein binding partners of a small molecule.

Protocol:

  • Immobilization of this compound:

    • Synthesize an analog of this compound containing a linker arm with a reactive group (e.g., a primary amine or carboxyl group).

    • Covalently couple the linker-modified agent to activated affinity chromatography beads (e.g., NHS-activated sepharose beads).

    • Wash the beads extensively to remove any non-covalently bound agent.

  • Preparation of Bacterial Lysate:

    • Culture the target bacteria (e.g., S. aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Lyse the cells using mechanical disruption (e.g., sonication or bead beating) in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by ultracentrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with uncoupled beads.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Concentrate and separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database of the target bacterium.

DNA Gyrase Inhibition Assay

This biochemical assay determines if the agent directly inhibits the activity of DNA gyrase.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and purified DNA gyrase enzyme.

    • Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (solvent vehicle).

  • Enzymatic Reaction:

    • Incubate the reaction mixtures at 37°C for 1-2 hours to allow for DNA supercoiling.

  • Analysis of DNA Topology:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light.

    • Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the negative control.

Bacterial Membrane Integrity Assay

This assay assesses whether the antibacterial agent disrupts the bacterial cell membrane.

Protocol:

  • Bacterial Cell Preparation:

    • Grow the target bacteria to early to mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the same buffer to a standardized optical density.

  • Fluorescent Dye Staining:

    • Use a dual-staining approach with SYTO 9 and propidium iodide (PI). SYTO 9 is a green fluorescent dye that stains all bacterial cells (live and dead), while PI is a red fluorescent dye that only enters cells with compromised membranes.

    • Add the dye mixture to the bacterial suspension.

  • Treatment and Measurement:

    • Add different concentrations of this compound to the cell suspension.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The green fluorescence channel (for SYTO 9) and the red fluorescence channel (for PI) are monitored.

    • An increase in the red fluorescence signal indicates membrane damage.

Reactive Oxygen Species (ROS) Accumulation Assay

This assay measures the intracellular accumulation of ROS following treatment with the antibacterial agent.

Protocol:

  • Cell Preparation and Staining:

    • Prepare a bacterial cell suspension as described in the membrane integrity assay.

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[2]

  • Treatment and Fluorescence Measurement:

    • Treat the stained cells with various concentrations of this compound.

    • Incubate the cells for a specific time at 37°C.

    • Measure the fluorescence intensity of DCF using a fluorescence microplate reader or fluorometer (excitation ~485 nm, emission ~535 nm).[3]

    • An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow for target identification and the proposed signaling pathway for the mechanism of action of this compound.

Experimental_Workflow cluster_phenotypic Phenotypic Screening cluster_mechanism Mechanism of Action Studies cluster_target_id Direct Target Identification MIC MIC Determination Membrane Membrane Integrity Assay MIC->Membrane ROS ROS Accumulation Assay MIC->ROS DNA_Gyrase DNA Gyrase Inhibition MIC->DNA_Gyrase Cytotoxicity Cytotoxicity Assay Affinity Affinity Chromatography DNA_Gyrase->Affinity MS Mass Spectrometry Affinity->MS Protein ID Start This compound Start->MIC Start->Cytotoxicity

Caption: Experimental workflow for the target identification of this compound.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agent This compound Membrane_Disruption Membrane Disruption Agent->Membrane_Disruption ROS ROS Accumulation Agent->ROS DNA_Gyrase DNA Gyrase Agent->DNA_Gyrase DNA Bacterial DNA Agent->DNA Permeability Increased Permeability Membrane_Disruption->Permeability Cell_Death Bacterial Cell Death Permeability->Cell_Death ROS->Cell_Death Replication_Inhibition DNA Replication Inhibition DNA_Gyrase->Replication_Inhibition DNA->Replication_Inhibition Replication_Inhibition->Cell_Death

Caption: Proposed multi-target mechanism of action for this compound.

References

Preliminary Technical Guide: Antibacterial Agent 205 (Ethoxycarbonyl IDO 10d)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on Antibacterial Agent 205, a novel indolylacryloyl-derived oxacin (IDO) identified as ethoxycarbonyl IDO 10d. This document summarizes the current understanding of its antibacterial activity, mechanism of action, and key experimental findings to support further research and development.

Quantitative Data Summary

The antibacterial efficacy of Agent 205 has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are presented below, demonstrating a broad spectrum of activity.

Bacterial StrainTypeMIC (µg/mL)[1]
Staphylococcus aureus (MRSA)Gram-positive0.25
Staphylococcus aureus (MSSA)Gram-positive0.5
Enterococcus faecalisGram-positive0.5
Bacillus subtilisGram-positive0.25
Escherichia coliGram-negative0.5
Pseudomonas aeruginosaGram-negative0.5
Salmonella typhimuriumGram-negative0.25

Further studies have indicated that ethoxycarbonyl IDO 10d displays low hemolysis and cytotoxicity, suggesting a favorable preliminary safety profile.[1]

Mechanism of Action

This compound exhibits a multi-targeted mechanism of action, contributing to its potent bactericidal effects and its ability to overcome drug resistance.[2][3][4] The key mechanisms are:

  • Disruption of Bacterial Membrane Integrity: The compound compromises the physical structure of the bacterial cell membrane, leading to leakage of intracellular components.[2][3][4]

  • Induction of Oxidative Stress: It promotes the accumulation of Reactive Oxygen Species (ROS) within the bacterial cell, leading to oxidative damage of essential biomolecules.[2][3][4]

  • Inhibition of DNA Replication: Agent 205 interferes with the process of bacterial DNA replication, a critical step for cell division and proliferation.[2][3][4]

  • Anti-Biofilm Activity: The agent effectively reduces the formation of exopolysaccharide matrices and aids in the elimination of established biofilms, which are key factors in bacterial drug resistance.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: this compound was serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels were quantified using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

  • Cell Preparation: Bacterial cells were cultured to the mid-logarithmic phase and then harvested by centrifugation. The cell pellet was washed and resuspended in phosphate-buffered saline (PBS).

  • Treatment: The bacterial suspension was treated with this compound at its MIC for a specified duration. A control group without the agent was also included.

  • Staining: DCFH-DA was added to the bacterial suspensions to a final concentration of 10 µM and incubated in the dark for 30 minutes at 37°C.

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

Biofilm Inhibition Assay

The effect of this compound on biofilm formation was assessed using a crystal violet staining method.

  • Bacterial Culture and Seeding: An overnight culture of bacteria was diluted in fresh Tryptic Soy Broth (TSB) supplemented with 1% glucose. The diluted culture was added to the wells of a 96-well flat-bottomed microtiter plate.

  • Treatment: this compound was added to the wells at sub-MIC concentrations.

  • Incubation: The plate was incubated at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Staining: The supernatant was discarded, and the wells were washed with PBS to remove planktonic bacteria. The remaining biofilm was fixed with methanol and then stained with 0.1% crystal violet solution for 15 minutes.

  • Quantification: The wells were washed again and the bound crystal violet was solubilized with 33% acetic acid. The absorbance was measured at 570 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the action of this compound.

G cluster_agent This compound cluster_bacterium Bacterial Cell A Agent 205 F Membrane Disruption A->F interacts with G ROS Accumulation A->G induces H DNA Replication Inhibition A->H causes I Biofilm Inhibition A->I prevents B Cell Membrane J Bacterial Cell Death B->J leads to C Intracellular Space C->J contributes to D DNA Replication Machinery D->J results in E Biofilm Formation E->J enhances susceptibility to F->B targets G->C occurs in H->D targets I->E targets G cluster_workflow MIC Determination Workflow A Overnight Bacterial Culture B Dilute Culture to 5x10^5 CFU/mL A->B D Inoculate Wells with Bacterial Suspension B->D C Serial Dilution of Agent 205 in 96-well plate C->D E Incubate at 37°C for 18-24h D->E F Observe for Visible Growth E->F G Determine MIC F->G G cluster_ros_workflow ROS Measurement Workflow A Culture & Harvest Bacterial Cells B Treat with Agent 205 A->B C Stain with DCFH-DA B->C D Incubate in Dark C->D E Measure Fluorescence (Ex: 485nm, Em: 525nm) D->E F Quantify ROS Levels E->F

References

In-Silico Modeling of Antibacterial Agent 205 Interaction with Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Abstract: This document provides a comprehensive technical overview of the in-silico methodologies used to model the interaction between a novel antibacterial compound, designated "Antibacterial Agent 205" (represented here by the fluoroquinolone Ciprofloxacin), and its molecular target, bacterial DNA gyrase. It details the computational workflow, from target preparation and molecular docking to molecular dynamics simulations for assessing complex stability. Furthermore, it outlines the standard experimental protocols required for the validation of computational findings, including enzyme inhibition assays and minimum inhibitory concentration (MIC) testing. All quantitative data is presented in structured tables, and key processes are visualized using standardized diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of new antibacterial agents requires a deep understanding of their mechanism of action at a molecular level. In-silico modeling has become an indispensable tool in modern drug discovery, enabling rapid and cost-effective prediction of drug-target interactions, binding affinities, and compound efficacy before extensive laboratory testing.

This guide focuses on "this compound," a potent synthetic antibacterial compound. For illustrative purposes, this document uses Ciprofloxacin, a well-studied fluoroquinolone antibiotic, as a proxy to demonstrate the in-silico modeling and validation process. The primary target of this class of antibiotics is DNA gyrase (GyrA), an essential bacterial enzyme that controls DNA topology by introducing negative supercoils into the DNA. Inhibition of this enzyme leads to the cessation of DNA replication and, ultimately, bacterial cell death.

This whitepaper will detail the computational and experimental protocols used to characterize the binding of Agent 205 to the GyrA subunit of Escherichia coli DNA gyrase.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and transcription. It functions as a tetramer (A₂B₂) and facilitates the ATP-dependent process of DNA supercoiling. Fluoroquinolones, the class representing Agent 205, trap the enzyme in a transient state where the DNA is cleaved, forming a gyrase-DNA-drug ternary complex. This stalled complex blocks the progression of the replication fork, triggering a cascade of cellular responses that culminate in bactericide.

The diagram below illustrates the inhibitory pathway.

cluster_0 Normal DNA Replication Cycle cluster_1 Inhibition by Agent 205 A Relaxed DNA B DNA Gyrase binds DNA A->B C ATP Hydrolysis & DNA Cleavage B->C D Negative Supercoiling C->D F Agent 205 Binds to Gyrase-DNA Complex C->F Intervention Point E Ligation & Release D->E E->A G Formation of Ternary (Gyrase-DNA-Agent) Complex F->G H Replication Fork Stalls G->H I Cell Death H->I PDB 1. Target Preparation (e.g., E. coli DNA Gyrase from PDB) DOCK 3. Molecular Docking (Predict Binding Pose) PDB->DOCK LIG 2. Ligand Preparation (Agent 205 3D Structure) LIG->DOCK MD 4. Molecular Dynamics (MD) Simulation (Assess Complex Stability) DOCK->MD ANALYSIS 5. Data Analysis (Binding Energy, RMSD, Interactions) MD->ANALYSIS VALIDATE 6. Experimental Validation ANALYSIS->VALIDATE START In-Silico Prediction: Agent 205 binds DNA Gyrase ASSAY Biochemical Assay: DNA Gyrase Inhibition Test START->ASSAY Test Target Engagement MIC Cell-Based Assay: Minimum Inhibitory Concentration (MIC) Test START->MIC Test Cellular Efficacy RESULT1 Result: IC₅₀ Value ASSAY->RESULT1 RESULT2 Result: MIC Value MIC->RESULT2 CONFIRM Mechanism Confirmed RESULT1->CONFIRM RESULT2->CONFIRM

Technical Guide: The Mechanism and Impact of Platensimycin on Bacterial Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the antibacterial agent Platensimycin, a potent inhibitor of bacterial fatty acid synthesis. For the purpose of this document, Platensimycin will be addressed as the exemplar for "Antibacterial Agent 205." The focus is on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Bacterial Fatty Acid Synthesis as a Drug Target

The bacterial fatty acid synthesis (FAS) pathway is a critical metabolic route essential for bacterial survival. It is responsible for the production of fatty acids, which are vital components of cell membranes and precursors for other essential molecules. In most bacteria, this process is carried out by the type II fatty acid synthesis (FASII) system, which consists of a series of discrete, soluble enzymes. The FASII pathway's notable divergence from the type I fatty acid synthase (FASI) system found in mammals makes it an attractive and selective target for the development of novel antibacterial agents.

Platensimycin, a natural product isolated from Streptomyces platensis, has emerged as a significant lead compound in this area. It exhibits broad-spectrum activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Mechanism of Action of Platensimycin

Platensimycin functions by specifically inhibiting the β-ketoacyl-ACP synthase II (FabF) enzyme in the bacterial FASII pathway. FabF is a condensing enzyme that catalyzes the final elongation step in the synthesis of long-chain fatty acids. Platensimycin binds to the active site of FabF, preventing the condensation of malonyl-ACP with an acyl-ACP substrate. This blockade of the FASII pathway leads to a cessation of fatty acid production, ultimately resulting in bacterial growth inhibition.

The following diagram illustrates the bacterial FASII pathway and the specific point of inhibition by Platensimycin.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Condensation Condensation (FabB/FabF) Malonyl-ACP->Condensation Acyl-ACP Acyl-ACP Acyl-ACP->Condensation Reduction1 Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabZ) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 Elongated Acyl-ACP Elongated Acyl-ACP Reduction2->Elongated Acyl-ACP +2 Carbons Elongated Acyl-ACP->Acyl-ACP New Cycle Membrane Lipids Membrane Lipids Elongated Acyl-ACP->Membrane Lipids Platensimycin Platensimycin (Agent 205) Platensimycin->Condensation

Figure 1: Bacterial FASII Pathway and Platensimycin Inhibition.

Quantitative Data: In Vitro Efficacy of Platensimycin

The antibacterial activity of Platensimycin is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium. The tables below summarize the MIC values of Platensimycin against a range of bacterial species.

Table 1: Minimum Inhibitory Concentrations (MIC) of Platensimycin against Susceptible and Resistant Bacteria

Bacterial StrainResistance ProfileMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Methicillin-Susceptible0.06 - 0.25
Staphylococcus aureus (MRSA)Methicillin-Resistant0.12 - 0.5
Enterococcus faecalis (VRE)Vancomycin-Resistant0.25 - 1
Streptococcus pneumoniaePenicillin-Susceptible≤0.03
Escherichia coliWild Type>64
Pseudomonas aeruginosaWild Type>64

Note: Data compiled from various in vitro studies. Exact values may vary depending on the specific strain and testing conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibacterial agents. The following sections describe the standard protocols for determining MIC and for measuring the inhibition of fatty acid synthesis.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Platensimycin stock solution

Procedure:

  • Preparation of Platensimycin Dilutions: A serial two-fold dilution of Platensimycin is prepared in MHB directly in the 96-well plates.

  • Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted Platensimycin is inoculated with the standardized bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of Platensimycin at which there is no visible growth (turbidity).

The workflow for this protocol is illustrated in the diagram below.

MIC_Workflow A Prepare serial dilutions of Platensimycin in 96-well plate C Inoculate wells with bacterial suspension (Final conc. ~5x10^5 CFU/mL) A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Include growth and sterility controls C->D E Incubate at 37°C for 18-24 hours D->E F Read plates and determine MIC (lowest concentration with no visible growth) E->F

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 205

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is a fundamental metric in microbiology and pharmacology, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] MIC values are crucial for assessing the potency of new antimicrobial compounds, determining bacterial susceptibility to antibiotics, and guiding therapeutic decisions.[1][2][3] This document provides a detailed protocol for determining the MIC of "Antibacterial agent 205" using the broth microdilution method, a widely accepted and standardized technique.[2][4] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[2][7] Following a specified incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth.[2][8] This method is efficient, requires small volumes of reagents, and is suitable for testing multiple samples simultaneously in a 96-well microtiter plate format.[2][9][10]

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for clear comparison of the antimicrobial agent's activity against different bacterial strains.

Table 1: Example MIC Data for this compound

Bacterial StrainAntibioticMIC (µg/mL)
Staphylococcus aureus ATCC® 29213™Agent 2052
Vancomycin1
Escherichia coli ATCC® 25922™Agent 2058
Ciprofloxacin0.015
Pseudomonas aeruginosa ATCC® 27853™Agent 20516
Gentamicin0.5
Enterococcus faecalis ATCC® 29212™Agent 2054
Ampicillin1

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for an "this compound."

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of this compound.

Materials
  • This compound stock solution of known concentration

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates[9]

  • Sterile reservoirs and multichannel pipettes

  • Sterile test tubes

  • Spectrophotometer or McFarland turbidity standards[11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[4][12]

  • Bacterial strains (e.g., ATCC quality control strains)

  • Incubator (35 ± 2°C)[4]

  • Plate reader (optional, for spectrophotometric reading)

Procedure

1. Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

b. Transfer the colonies to a tube containing sterile saline or broth.

c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][10]

2. Preparation of Antibiotic Dilutions in the Microtiter Plate

a. Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.[9]

b. Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.[9]

c. Add 200 µL of the working antibiotic solution to the wells in the first column.

d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9]

e. Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[9]

3. Inoculation of the Microtiter Plate

a. Add 100 µL of the diluted bacterial inoculum (prepared in step 1d) to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.[9]

b. The final volume in each well will be 200 µL (or 100 µL if starting with 50 µL of broth and 50 µL of inoculum).

4. Incubation

a. Seal the plate with a lid or an adhesive seal to prevent evaporation.[4]

b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[2][4]

5. Determination of MIC

a. After incubation, visually inspect the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

b. The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.[8]

c. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start bacterial_culture 1. Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_culture agent_prep 2. Prepare Agent 205 Stock Solution start->agent_prep inoculation 4. Inoculate Plate with Bacterial Suspension bacterial_culture->inoculation serial_dilution 3. Perform Serial Dilutions in 96-well Plate agent_prep->serial_dilution serial_dilution->inoculation incubation 5. Incubate at 35°C for 16-20 hours inoculation->incubation read_mic 6. Visually Inspect for Growth & Determine MIC incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Quality Control

To ensure the accuracy and reproducibility of the MIC results, it is essential to include quality control strains with known MIC values for a reference antibiotic in each batch of tests. The results for these strains should fall within the acceptable ranges defined by CLSI or EUCAST.[13] Common quality control strains include Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, and Enterococcus faecalis ATCC® 29212™.

Interpretation of Results

The interpretation of MIC values (i.e., whether a bacterium is susceptible, intermediate, or resistant to an agent) is based on established clinical breakpoints.[1] These breakpoints are determined by regulatory bodies like the FDA and standards organizations such as CLSI and EUCAST, and are based on microbiological, pharmacokinetic/pharmacodynamic, and clinical data.[6][14] For a new compound like "this compound," the initial MIC data will help to establish its spectrum of activity and potency, which are critical for further development.

References

Application Note: Time-Kill Assay for "Antibacterial Agent 205"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The time-kill assay is a dynamic method used in microbiology to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time. This application note provides a detailed protocol for conducting a time-kill assay for a novel compound, "Antibacterial Agent 205." The procedure outlines the preparation of bacterial inoculum, determination of test concentrations, and the methodology for quantifying microbial viability at various time points. The data generated from this assay is crucial for characterizing the pharmacodynamic properties of new antibacterial candidates.

Principle of the Assay

A standardized inoculum of a specific bacterial strain is introduced into a broth medium containing the antimicrobial agent at various concentrations. The mixture is then incubated, and at predetermined time intervals, aliquots are removed to quantify the number of viable bacteria by plating and colony counting (colony-forming units per milliliter, CFU/mL). A significant reduction in CFU/mL over time indicates bactericidal activity, whereas inhibition of growth without a significant reduction in CFU/mL suggests bacteriostatic activity. A 3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is generally considered the threshold for bactericidal activity.

Experimental Protocols

Materials
  • "this compound" (stock solution of known concentration)

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator (37°C, with shaking capabilities)

  • Micropipettes and sterile tips

  • Spiral plater or sterile spreaders and turntables

  • Colony counter

Inoculum Preparation
  • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with shaking (200-250 rpm) until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the bacterial suspension with sterile saline or broth to achieve a concentration of approximately 1 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension to obtain a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

Test Agent Preparation and Assay Setup
  • Determine the Minimum Inhibitory Concentration (MIC) of "this compound" for the test strain prior to the time-kill assay.

  • Prepare a series of test concentrations of "this compound" in CAMHB. These concentrations are typically based on the MIC value (e.g., 0.5x, 1x, 2x, 4x MIC).

  • The final volume in each test tube will be 10 mL. Add the appropriate volume of the diluted bacterial suspension to each tube to achieve the target starting inoculum of 5 x 10⁵ CFU/mL.

  • Include a growth control tube containing the bacterial inoculum in CAMHB without any antibacterial agent.

  • Incubate all tubes at 37°C with constant agitation.

Sampling and Viability Counting
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each test tube.

  • Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS to ensure a countable number of colonies on the agar plates (typically 30-300 colonies).

  • Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. The limit of detection is typically determined by the lowest dilution plated.

Data Presentation

The results of the time-kill assay are typically presented as a plot of log10 CFU/mL versus time for each concentration of the antibacterial agent. The data can also be summarized in a table for clear comparison.

Table 1: Time-Kill Assay Data for "this compound" against S. aureus

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.705.715.695.705.68
2 6.305.505.104.203.10
4 7.105.454.603.15<2.00
8 8.505.603.80<2.00<2.00
12 9.205.80<2.00<2.00<2.00
24 9.506.20<2.00<2.00<2.00

Visualizations

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Dilution Dilute to Starting Concentration (5x10^5 CFU/mL) Inoculum->Dilution Incubate Inoculate & Incubate at 37°C Dilution->Incubate Agent_Prep Prepare Agent 205 Concentrations (0.5x, 1x, 2x, 4x MIC) Agent_Prep->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sampling Serial_Dilute Perform Serial Dilutions Sampling->Serial_Dilute Plating Plate Dilutions on Agar Serial_Dilute->Plating Incubate_Plates Incubate Plates (18-24h) Plating->Incubate_Plates Count Count Colonies (CFU) Incubate_Plates->Count Calculate Calculate log10 CFU/mL Count->Calculate Plot Plot Time-Kill Curve Calculate->Plot

Caption: Workflow diagram illustrating the key steps of a time-kill assay.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-peptide UDP_GlcNAc->UDP_MurNAc MurA/B Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Transglycosylase Agent_205 This compound Agent_205->Lipid_II Inhibition

Caption: Hypothetical inhibition of the bacterial cell wall synthesis pathway by Agent 205.

Application Notes and Protocols for Ceftaroline Fosamil in the Treatment of Streptococcus pneumoniae Infections

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The fictitious "Antibacterial agent 205" was not found in existing scientific literature. Therefore, this document provides a detailed profile of Ceftaroline fosamil , a fifth-generation cephalosporin with established efficacy against Streptococcus pneumoniae, as a representative example.

Introduction

Ceftaroline fosamil is a broad-spectrum, bactericidal cephalosporin antibiotic with potent activity against both Gram-positive and Gram-negative bacteria. It is the water-soluble prodrug of its active metabolite, ceftaroline. A key feature of ceftaroline is its high affinity for penicillin-binding protein 2x (PBP2x) in Streptococcus pneumoniae, which confers activity against strains that are resistant to other β-lactam antibiotics, including penicillin-resistant S. pneumoniae (PRSP). These notes provide an overview of its mechanism of action, in vitro activity, and protocols for its evaluation.

Mechanism of Action

Ceftaroline, the active form of ceftaroline fosamil, functions by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, it binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death. Ceftaroline exhibits a high affinity for PBP2x and PBP2a, which are key resistance determinants in S. pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), respectively.

cluster_bacterium Streptococcus pneumoniae Cell Ceftaroline Ceftaroline (Active Metabolite) PBP2x Penicillin-Binding Protein 2x (PBP2x) Ceftaroline->PBP2x High-Affinity Binding CellWall Peptidoglycan Cell Wall Synthesis Ceftaroline->CellWall Inhibition PBP2x->CellWall Catalyzes Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption Leads to

Caption: Mechanism of action of Ceftaroline in S. pneumoniae.

In Vitro Activity of Ceftaroline

Ceftaroline has demonstrated potent in vitro activity against a wide range of S. pneumoniae isolates, including those resistant to other classes of antibiotics. The minimum inhibitory concentration (MIC) is a key measure of in vitro activity, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative In Vitro Activity of Ceftaroline and Other Agents Against Streptococcus pneumoniae

Organism (Resistance Profile)AgentMIC50 (µg/mL)MIC90 (µg/mL)
S. pneumoniae (Penicillin-Susceptible)Ceftaroline≤0.0150.03
Penicillin0.030.06
Ceftriaxone0.030.06
S. pneumoniae (Penicillin-Intermediate)Ceftaroline0.060.12
Penicillin0.51
Ceftriaxone0.51
S. pneumoniae (Penicillin-Resistant)Ceftaroline0.250.5
Penicillin24
Ceftriaxone22

Data compiled from publicly available research findings.

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of ceftaroline against S. pneumoniae, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Ceftaroline fosamil analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood

  • 96-well microtiter plates

  • Streptococcus pneumoniae isolates

  • Incubator (35°C ± 2°C, ambient air)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline at 1 mg/mL in a suitable solvent (e.g., DMSO, followed by dilution in sterile water).

  • Serial Dilutions: Perform two-fold serial dilutions of the ceftaroline stock solution in CAMHB in the 96-well plates to achieve a range of final concentrations (e.g., 0.008 to 16 µg/mL).

  • Inoculum Preparation: Culture S. pneumoniae isolates on a suitable agar medium (e.g., blood agar) for 18-24 hours. Prepare a bacterial suspension in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the ceftaroline dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 20-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism as detected by the unaided eye.

A Prepare Ceftaroline Stock Solution B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare S. pneumoniae Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 20-24 hours D->E F Read Plates and Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol for In Vivo Efficacy (Murine Pneumonia Model)

This protocol describes a generalized murine model of pneumonia to evaluate the in vivo efficacy of ceftaroline.

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Streptococcus pneumoniae strain of interest

  • Ceftaroline fosamil for injection

  • Anesthetic (e.g., isoflurane)

  • Intranasal or intratracheal instillation equipment

Procedure:

  • Acclimatization: Acclimate mice to laboratory conditions for at least 72 hours before the experiment.

  • Infection: Anesthetize the mice. Induce pneumonia by intranasal or intratracheal inoculation with a predetermined lethal or sublethal dose of S. pneumoniae.

  • Treatment Initiation: At a specified time post-infection (e.g., 2-4 hours), begin treatment. Administer ceftaroline fosamil via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosages. A control group should receive a vehicle control.

  • Monitoring: Monitor the mice daily for signs of illness, weight loss, and survival for a defined period (e.g., 7-10 days).

  • Endpoint Analysis:

    • Survival: Record mortality rates in each group.

    • Bacterial Load: At selected time points, euthanize subsets of mice and harvest lungs and/or blood for quantitative culture to determine bacterial burden (CFU/g of tissue or CFU/mL of blood).

    • Histopathology: Lungs can be fixed in formalin, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation and tissue damage.

  • Data Analysis: Compare survival curves (e.g., using a log-rank test) and bacterial loads between treatment and control groups to determine the efficacy of ceftaroline.

Summary of In Vivo Efficacy

Studies in animal models have demonstrated the in vivo efficacy of ceftaroline. In a neutropenic murine lung infection model, ceftaroline has been shown to be effective against both penicillin-susceptible and penicillin-resistant strains of S. pneumoniae.

Table 2: Representative In Vivo Efficacy of Ceftaroline in a Murine Pneumonia Model

S. pneumoniae Strain (Penicillin Resistance)Treatment GroupDose (mg/kg)RouteBacterial Load Reduction (log10 CFU/lung vs. control) at 24h
Penicillin-SusceptibleCeftaroline50SC~2.5 - 3.5
Ceftriaxone50SC~2.0 - 3.0
Penicillin-ResistantCeftaroline100SC~3.0 - 4.0
Ceftriaxone100SC~1.0 - 1.5

SC: Subcutaneous. Data are representative and compiled from various preclinical studies.

Conclusion

Ceftaroline fosamil is a potent antibacterial agent against Streptococcus pneumoniae, including multidrug-resistant isolates. Its efficacy is driven by its high affinity for essential PBPs, leading to bactericidal activity. The protocols outlined above provide a framework for the preclinical evaluation of ceftaroline and other novel agents against this important respiratory pathogen.

Application Notes and Protocols: Antibacterial Agent 205 for Biofilm Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Antibacterial Agent 205 is a novel formulation based on a synergistic mixture of D-amino acids (D-Leucine, D-Methionine, D-Tryptophan, and D-Tyrosine). It is designed for the effective disruption and dispersal of established bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which confers significant protection against conventional antimicrobial agents and host immune responses. This compound offers a non-bactericidal approach to biofilm control by triggering the natural dispersal mechanisms within the biofilm matrix, thereby rendering the constituent bacteria susceptible to conventional antibiotics or removal by physical forces.

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and quantitative data to effectively utilize this compound in biofilm research.

Mechanism of Action

This compound functions by interfering with the integrity of the biofilm matrix. D-amino acids are incorporated into the peptidoglycan of the bacterial cell wall. This incorporation triggers the release of protein-based amyloid fibers that are critical for the structural integrity of the biofilm matrix, leading to the dispersal of cells from the biofilm community. This mechanism effectively dismantles the protective structure of the biofilm without directly killing the bacteria.

cluster_0 Bacterial Biofilm cluster_1 Intervention cluster_2 Disruption & Dispersal bacterium Bacteria matrix EPS Matrix (Amyloid Fibers) bacterium->matrix Secretion bacterium->matrix Triggers Release of Amyloid Fibers dispersed_bacteria Planktonic Bacteria bacterium->dispersed_bacteria degraded_matrix Degraded Matrix matrix->degraded_matrix agent205 This compound (D-Amino Acids) agent205->bacterium Incorporation into Peptidoglycan

Caption: Mechanism of action for this compound in biofilm disruption.

Quantitative Data

The efficacy of this compound has been demonstrated against biofilms of various bacterial species. The following tables summarize the quantitative data from key experiments.

Table 1: Biofilm Disruption by this compound in Staphylococcus aureus

ConcentrationIncubation Time (hours)Biofilm Reduction (%)
10 µM645 ± 5
50 µM678 ± 7
100 µM692 ± 4
50 µM2485 ± 6

Table 2: Biofilm Disruption by this compound in Pseudomonas aeruginosa

ConcentrationIncubation Time (hours)Biofilm Reduction (%)
50 µM1235 ± 6
250 µM1265 ± 8
500 µM1288 ± 5
250 µM2472 ± 7

Table 3: Biofilm Disruption by this compound in Bacillus subtilis

ConcentrationIncubation Time (hours)Biofilm Reduction (%)
5 nM460 ± 9
10 nM485 ± 5
25 nM495 ± 3
10 nM1291 ± 4

Experimental Protocols

Protocol 1: Quantification of Biofilm Disruption using Crystal Violet Assay

This protocol provides a method for quantifying the effect of this compound on established biofilms.

cluster_workflow Crystal Violet Assay Workflow start Start step1 Grow Biofilms (e.g., 24h in 96-well plate) start->step1 step2 Wash to Remove Planktonic Cells step1->step2 step3 Treat with This compound step2->step3 step4 Incubate (e.g., 6h) step3->step4 step5 Wash to Remove Dispersed Cells step4->step5 step6 Stain with Crystal Violet step5->step6 step7 Wash to Remove Excess Stain step6->step7 step8 Solubilize Stain (e.g., with Ethanol) step7->step8 step9 Measure Absorbance (OD570) step8->step9 end End step9->end

Caption: Workflow for the crystal violet biofilm disruption assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., TSB for S. aureus)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 95% (v/v) Ethanol

Procedure:

  • Biofilm Formation: Inoculate 200 µL of a diluted bacterial culture (e.g., 1:100 dilution of an overnight culture) into the wells of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation. Include wells with sterile medium as a negative control.

  • Removal of Planktonic Cells: Gently aspirate the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic bacteria.

  • Treatment: Add 200 µL of fresh medium containing the desired concentration of this compound to the wells with established biofilms. For the untreated control, add 200 µL of medium without the agent.

  • Incubation: Incubate the plate for the desired time (e.g., 6 hours) at 37°C.

  • Removal of Dispersed Cells: Aspirate the medium from all wells. Wash the wells twice with 200 µL of sterile PBS.

  • Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Aspirate the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the stain from the adherent biofilm. Incubate for 15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized Crystal Violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm (OD570) using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm reduction using the following formula: % Reduction = [1 - (OD_treated / OD_control)] * 100

Protocol 2: Visualization of Biofilm Disruption using Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the direct visualization of the effect of this compound on biofilm structure and cell viability.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture and appropriate growth medium

  • This compound

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar stains, e.g., SYTO 9 and Propidium Iodide)

  • Confocal microscope

Procedure:

  • Biofilm Formation: Grow biofilms on glass-bottom dishes or chamber slides as described in Protocol 1, Step 1.

  • Treatment: After biofilm formation, remove the planktonic cells and treat the biofilms with this compound at the desired concentration and for the desired time. Include an untreated control.

  • Staining: a. Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). b. Remove the medium from the treated and control biofilms and gently wash with PBS. c. Add the staining solution to cover the biofilms and incubate in the dark at room temperature for 15-20 minutes.

  • Imaging: a. Gently wash the stained biofilms with PBS to remove excess stain. b. Immediately visualize the biofilms using a confocal laser scanning microscope. c. Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Use appropriate laser excitation and emission filters for the selected stains (e.g., excitation/emission ~480/500 nm for SYTO 9 and ~490/635 nm for propidium iodide).

  • Image Analysis: a. Analyze the acquired images using appropriate software (e.g., ImageJ, Imaris). b. Compare the biofilm structure, thickness, and the ratio of live (green) to dead (red) cells between the treated and untreated samples. A significant reduction in biofilm mass and thickness should be observed in the samples treated with this compound.

Troubleshooting

  • High variability in crystal violet assay: Ensure consistent washing steps. Inconsistent washing can lead to variable removal of the biofilm. Automated plate washers can improve reproducibility.

  • Low signal in CLSM: Optimize staining time and dye concentrations. Ensure the laser power and detector gain are appropriately set to avoid photobleaching and weak signals.

  • No effect of the agent: Confirm the activity of the this compound stock solution. Test a broader range of concentrations and incubation times. The biofilm formation protocol may need to be optimized for the specific bacterial strain being used.

Ordering Information

For inquiries about obtaining this compound for research purposes, please contact our sales department.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.

Application Notes & Protocols: In Vivo Studies of Antibacterial Agent 205

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers and scientists in the preclinical development of "Antibacterial Agent 205." The protocols outlined below detail the in vivo evaluation of its efficacy, pharmacokinetics, and safety in a murine infection model.

Efficacy Studies

Murine Thigh Infection Model

This model is a standardized method for evaluating the in vivo efficacy of antimicrobial agents against specific bacterial pathogens.

Table 1: Murine Thigh Infection Model - Key Parameters

ParameterDescriptionValue
Animal Model SpeciesBALB/c mice
SexFemale
Age6-8 weeks
Weight20-25 g
Infection PathogenMethicillin-resistant Staphylococcus aureus (MRSA) Strain USA300
Inoculum Size1 x 10^6 CFU per mouse
Route of AdministrationIntramuscular (thigh)
Treatment This compound1, 5, 10, 20 mg/kg
Vehicle Control0.9% Saline
Positive ControlVancomycin (110 mg/kg)
Dosing RegimenSubcutaneous, twice daily for 2 days
Endpoint PrimaryBacterial load (CFU/g) in thigh muscle at 24 hours post-infection
SecondarySurvival rate over 7 days

Experimental Protocol: Murine Thigh Infection

  • Acclimatization: Acclimate female BALB/c mice for a minimum of 72 hours before the experiment.

  • Neutropenia Induction (Optional): To induce neutropenia, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection: Anesthetize mice and inject 0.1 mL of the MRSA suspension (1 x 10^7 CFU/mL) into the right thigh muscle.

  • Treatment Initiation: Two hours post-infection, administer the first dose of this compound, vehicle, or positive control subcutaneously.

  • Dosing: Continue dosing every 12 hours for a total of 4 doses.

  • Endpoint Analysis:

    • Bacterial Load: At 24 hours after the initial infection, euthanize a subset of mice (n=5 per group). Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU plating on tryptic soy agar.

    • Survival: Monitor the remaining mice for 7 days, recording survival daily.

Diagram 1: Murine Thigh Infection Workflow

cluster_pre Pre-Experiment cluster_exp Experiment Day 0 cluster_post Post-Infection cluster_endpoints Endpoints acclimate Acclimatize Mice (72h) neutropenia Induce Neutropenia (Optional) acclimate->neutropenia infect Infect with MRSA (IM) neutropenia->infect treat Initiate Treatment (2h post-infection) infect->treat dose Continue Dosing (q12h) treat->dose endpoint Endpoint Analysis dose->endpoint cfu CFU Count (24h) endpoint->cfu survival Survival (7 days) endpoint->survival

A flowchart of the murine thigh infection model experimental workflow.

Pharmacokinetic (PK) Studies

Single-Dose Murine PK

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.

Table 2: Single-Dose Pharmacokinetic Study Parameters

ParameterDescriptionValue
Animal Model SpeciesCD-1 mice
SexMale
Age7-9 weeks
Weight25-30 g
Dosing This compound10 mg/kg (IV), 20 mg/kg (PO)
FormulationIV: 5% DMSO in saline, PO: 0.5% Methylcellulose
Sampling Timepoints (IV)0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours
Timepoints (PO)0.25, 0.5, 1, 2, 4, 8, 24 hours
MatrixPlasma
Analysis MethodLC-MS/MS

Experimental Protocol: Single-Dose Pharmacokinetics

  • Acclimatization: Acclimate male CD-1 mice for at least 72 hours.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of 10 mg/kg into the lateral tail vein.

    • Oral (PO): Administer a single dose of 20 mg/kg via oral gavage.

  • Blood Collection: At each specified time point, collect approximately 50 µL of blood via submandibular bleeding into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

Toxicology Studies

Acute Toxicity Study

This study aims to determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Table 3: Acute Toxicity Study Design

ParameterDescriptionValue
Animal Model SpeciesSprague-Dawley rats
SexMale and Female
Age8-10 weeks
Dosing RouteIntravenous
Dose Levels50, 100, 200 mg/kg
Vehicle Control5% DMSO in saline
Observation Period Duration14 days
Endpoints PrimaryMortality, clinical signs of toxicity
SecondaryBody weight changes, gross pathology

Experimental Protocol: Acute Toxicity

  • Acclimatization: Acclimate male and female Sprague-Dawley rats for a minimum of one week.

  • Dosing: Administer a single intravenous dose of this compound or vehicle.

  • Clinical Observations: Monitor animals for signs of toxicity continuously for the first 4 hours post-dose, and then daily for 14 days.

  • Body Weight: Record the body weight of each animal prior to dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits a key bacterial signaling pathway involved in cell wall synthesis.

Diagram 2: Hypothetical Signaling Pathway Inhibition

cluster_pathway Bacterial Cell Wall Synthesis Pathway A Precursor A B Intermediate B A->B Enzyme 1 C Peptidoglycan Monomer B->C Enzyme 2 D Cell Wall Assembly C->D Transglycosylase agent This compound agent->inhibition

Inhibition of Enzyme 2 by this compound, disrupting cell wall synthesis.

Application Notes and Protocols: Antibacterial Agent 205 (AG205) for Combating Multidrug-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial agent AG205, a novel and specific inhibitor of FabK, the enoyl-acyl carrier protein (ACP) reductase in Streptococcus pneumoniae. This document details its mechanism of action, summarizes its efficacy against clinical isolates, and provides detailed protocols for key experimental assays.

Introduction

Antimicrobial resistance is a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1][2] AG205 is a potent inhibitor of FabK, an essential enzyme in the bacterial fatty acid synthesis pathway of Streptococcus pneumoniae.[3][4] Unlike most bacteria that possess the enoyl-ACP reductase FabI, S. pneumoniae utilizes FabK, making it a selective target.[3] AG205 has demonstrated bacteriostatic activity against S. pneumoniae, including penicillin-macrolide-resistant strains, by specifically inhibiting lipid biosynthesis.[3]

Mechanism of Action

AG205 exerts its antibacterial effect by targeting and inhibiting the FabK enzyme. FabK catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation, which is crucial for the synthesis of bacterial cell membranes.[3][5] By inhibiting this enzyme, AG205 disrupts the lipid biosynthesis pathway, leading to the cessation of bacterial growth.[3] Spontaneous resistance to AG205 has been linked to an Ala141Ser substitution in the FabK enzyme, which prevents the agent from binding and inhibiting its activity.[3]

cluster_FAS Bacterial Fatty Acid Synthesis II (FASII) Pathway cluster_Inhibition Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD ACP ACP Elongation Cycle Elongation Cycle Malonyl-ACP->Elongation Cycle FabB/F β-ketoacyl-ACP β-ketoacyl-ACP Elongation Cycle->β-ketoacyl-ACP β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP FabG enoyl-ACP enoyl-ACP β-hydroxyacyl-ACP->enoyl-ACP FabZ Acyl-ACP Acyl-ACP enoyl-ACP->Acyl-ACP FabK (S. pneumoniae) Acyl-ACP->Elongation Cycle Membrane Lipids Membrane Lipids Acyl-ACP->Membrane Lipids AG205 AG205 AG205->Inhibition

Figure 1: Mechanism of action of AG205 in the S. pneumoniae fatty acid synthesis pathway.

Data Presentation

Efficacy of AG205 Against Streptococcus pneumoniae

AG205 has shown potent activity against a range of clinical S. pneumoniae isolates. The growth-inhibitory effect is bacteriostatic.[3] Notably, AG205's efficacy is medium-dependent, with robust activity observed in Brain Heart Infusion (BHI) broth, whereas activity is diminished in the presence of blood due to degradation of the compound.[3] The agent shows no significant activity against bacteria possessing the FabI enzyme, such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa (MICs >32 μg/ml).[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of AG205 against Clinical S. pneumoniae Isolates

Number of IsolatesMIC Range (μg/ml)
241 - 8
6>16
Data sourced from a study on 30 clinical isolates in Japan. Testing was performed in Brain Heart Infusion (BHI) broth.[3]

Table 2: Time-Kill Kinetics of AG205 against S. pneumoniae

Strain TypeAG205 Concentration (μg/ml)Outcome
Clinical Isolates1 - 4Growth Inhibition (Bacteriostatic)
Penicillin-Macrolide Resistant1 - 4Growth Inhibition (Bacteriostatic)
Time-kill studies confirmed a bacteriostatic rather than bactericidal effect.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of AG205 against S. pneumoniae.[3][6]

Materials:

  • AG205 stock solution (e.g., in DMSO)

  • Streptococcus pneumoniae isolates

  • Brain Heart Infusion (BHI) broth

  • Sterile 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Spectrophotometer or microplate reader (600 nm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1-2 x 10⁸ CFU/mL)

Procedure:

  • Preparation of AG205 Dilutions: Prepare a two-fold serial dilution of AG205 in BHI broth directly in the 96-well plate. The final volume in each well should be 50 μL. Concentrations should typically range from 0.125 to 64 μg/ml. Include a growth control well (BHI broth without AG205) and a sterility control well (uninoculated BHI broth).

  • Inoculum Preparation: Culture the S. pneumoniae strain on a suitable agar plate. Suspend colonies in BHI broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in BHI broth so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 μL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 μL.

  • Incubation: Cover the plate and incubate at 37°C in a 5% CO₂ atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of AG205 that completely inhibits visible growth of the bacteria.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm.

A Prepare 2-fold serial dilutions of AG205 in 96-well plate C Add diluted inoculum to wells containing AG205 A->C B Prepare S. pneumoniae inoculum (0.5 McFarland) and dilute B->C D Incubate plate at 37°C with 5% CO₂ for 20-24h C->D E Determine MIC: Lowest concentration with no visible growth D->E

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Macromolecular Synthesis Assay

This assay determines the primary target of an antibacterial agent by measuring the incorporation of radiolabeled precursors into major cellular macromolecules (DNA, RNA, protein, and lipids).[3]

Materials:

  • Exponentially growing S. pneumoniae culture

  • AG205

  • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), [³H]acetic acid (for lipids)

  • BHI broth

  • Trichloroacetic acid (TCA), ice-cold (10% and 5%)

  • Ethanol (70%)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Culture Preparation: Grow S. pneumoniae in BHI broth to the early exponential phase (OD₆₀₀ ≈ 0.2-0.3).

  • Assay Setup: Aliquot the culture into separate tubes. For each macromolecule to be tested, prepare a set of tubes containing different concentrations of AG205 (e.g., 1x, 2x, 4x, 8x MIC) and a no-drug control.

  • Pre-incubation: Incubate the tubes with AG205 for 5 minutes at 37°C.

  • Labeling: Add the respective radiolabeled precursor to each set of tubes. For example, add [³H]acetic acid to the tubes designated for lipid synthesis analysis.

  • Time-Course Sampling: At various time points (e.g., 0, 10, 20, 30 minutes), withdraw an aliquot from each tube.

  • Precipitation: Immediately add the aliquot to an equal volume of ice-cold 10% TCA to precipitate the macromolecules. Let it sit on ice for 30 minutes.

  • Washing: Collect the precipitate by vacuum filtration onto a glass fiber filter. Wash the filter twice with ice-cold 5% TCA and once with 70% ethanol.

  • Counting: Place the dried filter into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Plot the counts per minute (CPM) against time for each AG205 concentration. A specific inhibitor will show a dose-dependent decrease in the incorporation of its corresponding precursor while having a lesser effect on others at lower concentrations.[3] For AG205, a selective, dose-dependent inhibition of [³H]acetic acid incorporation is expected.[3]

Protocol 3: FabK Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of AG205 on the activity of purified FabK enzyme.[3]

Materials:

  • Purified His-tagged S. pneumoniae FabK enzyme

  • AG205

  • Assay buffer: 100 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 7.0, 100 mM NH₄Cl

  • Crotonoyl-CoA (substrate)

  • NADH (cofactor)

  • UV/Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare the reaction mixture consisting of assay buffer, 0.2 mM crotonoyl-CoA, and 0.4 mM NADH. Add the desired concentration of AG205 (or DMSO for control).

  • Enzyme Addition: Initiate the reaction by adding 2 to 20 μg/ml of purified FabK enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH, which is coupled to the reduction of crotonoyl-CoA by FabK.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Compare the velocities in the presence of different AG205 concentrations to the control to determine the extent of inhibition and calculate IC₅₀ values if desired. AG205 should show potent inhibition of wild-type FabK but no significant activity against the FabK(Ala141Ser) mutant.[3]

References

Application Note: Protocol for Testing "Antibacterial Agent 205" Against Gram-Positive vs. Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with broad-spectrum activity or specific efficacy against resistant strains is a critical area of research. "Antibacterial agent 205" is a novel synthetic compound under investigation for its potential therapeutic applications. This document provides a detailed protocol for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of "this compound" against a panel of Gram-positive and Gram-negative bacteria. The described methodologies include standard antimicrobial susceptibility tests such as the Kirby-Bauer disk diffusion assay, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) assays.

Gram staining is a fundamental differential staining technique used in bacteriology to distinguish between Gram-positive and Gram-negative bacteria based on the physical and chemical properties of their cell walls.[1][2][3][4] Gram-positive bacteria possess a thick peptidoglycan layer which retains the primary stain, crystal violet, appearing purple.[2][4] In contrast, Gram-negative bacteria have a thinner peptidoglycan layer and an outer membrane, which does not retain the crystal violet and are counterstained pink or red by safranin.[2][4] This structural difference often correlates with susceptibility to different classes of antibacterial agents.

Materials and Reagents

  • "this compound" (stock solution of known concentration)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212)

  • Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton Agar (MHA)[5][6]

  • Mueller-Hinton Broth (MHB)[7][8]

  • Sterile paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard[9]

  • Gram stain reagents (crystal violet, Gram's iodine, decolorizer, safranin)[1][2][3]

  • Standard antibiotics for positive control (e.g., ampicillin, ciprofloxacin)

  • Sterile swabs, loops, and pipettes

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

  • Calipers or ruler

Experimental Protocols

Gram Staining of Test Organisms

Objective: To confirm the Gram reaction of the bacterial strains.

Procedure:

  • Prepare a smear of the bacterial culture on a clean glass slide and heat-fix it.[2][4]

  • Flood the smear with crystal violet for 1 minute, then gently rinse with water.[2][4]

  • Flood the smear with Gram's iodine for 1 minute, then rinse with water.[2][4]

  • Decolorize with 95% ethanol or acetone-alcohol for 10-20 seconds and immediately rinse with water.[2][4]

  • Counterstain with safranin for 1 minute, then rinse with water.[2][4]

  • Blot dry and observe under a microscope. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.[1][2]

Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the susceptibility of bacteria to "this compound".[10][11]

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard by suspending colonies from an overnight culture in sterile saline.[9][12]

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[12][13]

  • Allow the plate to dry for 3-5 minutes.[13]

  • Aseptically place paper disks impregnated with a known concentration of "this compound" onto the agar surface.[5][11] Ensure disks are placed at least 24 mm apart.[13]

  • Place a blank disk (negative control) and a disk with a standard antibiotic (positive control) on the plate.

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[9][14]

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[5][14]

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of a microorganism.[15][16][17]

Procedure:

  • Perform serial two-fold dilutions of "this compound" in Mueller-Hinton Broth in a 96-well microtiter plate.[14][18][19]

  • Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12][16][20]

  • Include a growth control well (bacteria and broth, no agent) and a sterility control well (broth only).[18][21]

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.[16][18]

  • The MIC is the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).[16][17][22]

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of "this compound" that kills ≥99.9% of the initial bacterial inoculum.[7][23][24]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and more concentrated wells).[7][8]

  • Spot-inoculate the aliquots onto separate sections of a Mueller-Hinton agar plate.[7][8]

  • Incubate the plate at 35°C ± 2°C for 18-24 hours.[8]

  • The MBC is the lowest concentration of the agent that results in no bacterial growth on the agar plate, which corresponds to a ≥99.9% reduction in the initial inoculum.[7][23][24]

Data Presentation

The quantitative data from the Kirby-Bauer, MIC, and MBC assays should be summarized in the following tables for clear comparison.

Table 1: Zone of Inhibition Diameters for this compound

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureusGram-positive22
Enterococcus faecalisGram-positive18
Escherichia coliGram-negative10
Pseudomonas aeruginosaGram-negative6 (Resistant)
Positive Control (Ampicillin)-Varies by organism
Negative Control (Blank)-0

Table 2: MIC and MBC Values for this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusGram-positive482
Enterococcus faecalisGram-positive8162
Escherichia coliGram-negative32642
Pseudomonas aeruginosaGram-negative>128>128-

Mandatory Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Bacterial Culture prep Prepare 0.5 McFarland Standard Suspension start->prep inoculate_mic Inoculate Microtiter Plate prep->inoculate_mic serial_dilution Serial Dilution of This compound serial_dilution->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC Results (Lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate 18-24h at 35°C plate_mbc->incubate_mbc read_mbc Read MBC Results (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of "this compound".

Signaling_Pathway cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium agent_gp This compound cell_wall_gp Thick Peptidoglycan Cell Wall agent_gp->cell_wall_gp Binds to Penicillin-Binding Proteins inhibition_gp Inhibition of Cell Wall Synthesis cell_wall_gp->inhibition_gp lysis_gp Cell Lysis inhibition_gp->lysis_gp agent_gn This compound outer_membrane Outer Membrane (Efflux Pumps) agent_gn->outer_membrane Blocked or Actively Effluxed cell_wall_gn Thin Peptidoglycan Cell Wall outer_membrane->cell_wall_gn Reduced Penetration

Caption: Hypothetical mechanism of "this compound".

References

Application Notes and Protocols for Utilizing "Antibacterial Agent 205" in a Macromolecular Biosynthesis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 205 (AG205) is a novel therapeutic candidate that has demonstrated potent activity against Streptococcus pneumoniae. Understanding the mechanism of action of new antibacterial agents is a critical step in the drug development process. Macromolecular biosynthesis assays are a fundamental tool for elucidating the specific cellular pathways targeted by an antimicrobial compound. These assays measure the incorporation of radiolabeled precursors into essential macromolecules, such as DNA, RNA, proteins, cell wall, and fatty acids. A selective inhibition of one of these pathways provides strong evidence for the drug's primary target.

This document provides detailed application notes and protocols for utilizing AG205 in a macromolecular biosynthesis assay to confirm its mechanism of action. AG205 has been identified as a specific inhibitor of FabK, an enoyl-acyl carrier protein (ACP) reductase unique to Streptococcus pneumoniae and other certain bacterial species.[1][2] This enzyme catalyzes a crucial step in the bacterial fatty acid biosynthesis pathway. Consequently, AG205 is expected to selectively inhibit the incorporation of precursors into fatty acids, with minimal effect on other macromolecular synthesis pathways.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of this compound (AG205) on the incorporation of radiolabeled precursors into various macromolecules in Streptococcus pneumoniae. The data is extracted from dose-response curves and demonstrates the selective inhibition of fatty acid (lipid) biosynthesis.

AG205 Concentration (µg/mL)DNA Synthesis (% Inhibition)RNA Synthesis (% Inhibition)Protein Synthesis (% Inhibition)Cell Wall Synthesis (% Inhibition)Fatty Acid Synthesis (% Inhibition)
0 00000
1 ~5~10~8~5~60
2 ~8~15~12~8~80
4 ~10~20~18~10~95
8 ~15~25~25~15~98

Note: The data presented are estimations derived from graphical representations in the cited literature and serve as a guide for expected results.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz.

fatty_acid_biosynthesis cluster_inhibition Inhibition by AG205 Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH β-hydroxybutyryl-ACP β-hydroxybutyryl-ACP Acetoacetyl-ACP->β-hydroxybutyryl-ACP FabG Crotonyl-ACP Crotonyl-ACP β-hydroxybutyryl-ACP->Crotonyl-ACP FabZ Butyryl-ACP Butyryl-ACP Crotonyl-ACP->Butyryl-ACP FabK Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle Butyryl-ACP->Fatty Acid Elongation Cycle Fatty Acids Fatty Acids Fatty Acid Elongation Cycle->Fatty Acids AG205 AG205 FabK FabK AG205->FabK

Caption: Fatty acid biosynthesis pathway in S. pneumoniae and the inhibitory action of AG205 on FabK.

experimental_workflow cluster_prep Preparation cluster_assay Macromolecular Biosynthesis Assay cluster_analysis Analysis S. pneumoniae culture S. pneumoniae culture Exponential growth phase Exponential growth phase S. pneumoniae culture->Exponential growth phase Cell suspension Cell suspension Exponential growth phase->Cell suspension Aliquots for each pathway Aliquots for each pathway Cell suspension->Aliquots for each pathway Add Radiolabeled Precursors Add Radiolabeled Precursors Aliquots for each pathway->Add Radiolabeled Precursors Add AG205 (or control) Add AG205 (or control) Add Radiolabeled Precursors->Add AG205 (or control) Incubate Incubate Add AG205 (or control)->Incubate Stop reaction (TCA) Stop reaction (TCA) Incubate->Stop reaction (TCA) Precipitate macromolecules Precipitate macromolecules Stop reaction (TCA)->Precipitate macromolecules Wash pellet Wash pellet Precipitate macromolecules->Wash pellet Scintillation counting Scintillation counting Wash pellet->Scintillation counting Data analysis (% inhibition) Data analysis (% inhibition) Scintillation counting->Data analysis (% inhibition)

Caption: Experimental workflow for the macromolecular biosynthesis assay.

Experimental Protocols

The following are detailed protocols for conducting macromolecular biosynthesis assays to evaluate the effect of this compound (AG205) on Streptococcus pneumoniae.

General Materials
  • Streptococcus pneumoniae strain (e.g., R6 or a clinical isolate)

  • Brain Heart Infusion (BHI) broth and agar

  • Phosphate-buffered saline (PBS), sterile

  • Trichloroacetic acid (TCA), 10% and 5% (w/v) solutions, ice-cold

  • Ethanol, 70% (v/v), ice-cold

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Vacuum filtration apparatus

  • This compound (AG205) stock solution (in a suitable solvent, e.g., DMSO)

  • Control antibiotics (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, penicillin for cell wall synthesis, and cerulenin for fatty acid synthesis)

Radiolabeled Precursors
  • DNA Synthesis: [³H]Thymidine (specific activity: ~20 Ci/mmol)

  • RNA Synthesis: [³H]Uridine (specific activity: ~40 Ci/mmol)

  • Protein Synthesis: [³H]Leucine (specific activity: ~50 Ci/mmol)

  • Cell Wall Synthesis: [³H]N-acetylglucosamine (specific activity: ~10 Ci/mmol)

  • Fatty Acid Synthesis: [³H]Acetate (sodium salt) (specific activity: ~2-10 Ci/mmol)

Protocol 1: Bacterial Culture Preparation
  • Inoculate S. pneumoniae from a fresh plate into 10 mL of BHI broth.

  • Incubate at 37°C in a 5% CO₂ atmosphere until the culture reaches the mid-exponential growth phase (OD₆₀₀ of approximately 0.3-0.4).

  • Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile, pre-warmed PBS.

  • Resuspend the final cell pellet in pre-warmed BHI broth to an OD₆₀₀ of approximately 0.2. This will be the working cell suspension.

Protocol 2: Macromolecular Biosynthesis Assay

This protocol is to be performed for each of the five macromolecular pathways, using the corresponding radiolabeled precursor.

  • To a series of sterile microcentrifuge tubes, add 198 µL of the working cell suspension.

  • Add 2 µL of the appropriate radiolabeled precursor to each tube to achieve a final concentration of 1-2 µCi/mL.

  • Pre-incubate the tubes at 37°C for 5 minutes to allow for precursor uptake.

  • Add 2 µL of AG205 at various concentrations (e.g., 0, 1, 2, 4, 8 µg/mL final concentration). Include a vehicle control (DMSO) and a positive control antibiotic for each pathway.

  • Incubate the tubes at 37°C for 30-60 minutes.

  • Stop the incorporation reaction by adding an equal volume (200 µL) of ice-cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate the macromolecules.

  • Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Wash the filters twice with 5 mL of ice-cold 5% TCA and once with 5 mL of ice-cold 70% ethanol.

  • Dry the filters completely under a heat lamp.

  • Place each filter in a scintillation vial and add 5 mL of scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate the average CPM for each experimental condition (including controls).

  • The percentage of incorporation for each AG205 concentration is calculated relative to the vehicle control (defined as 100% incorporation).

  • The percentage of inhibition is calculated as: % Inhibition = 100 - (% Incorporation)

By following these protocols, researchers can effectively utilize this compound in a macromolecular biosynthesis assay to verify its specific inhibitory effect on the fatty acid synthesis pathway in Streptococcus pneumoniae, providing crucial data for its continued development as a novel antimicrobial agent.

References

Troubleshooting & Optimization

Overcoming "Antibacterial agent 205" degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 205 (A205). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on overcoming A205 degradation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (A205) is a broad-spectrum antibiotic that functions by inhibiting the 70S ribosome in bacteria, thereby halting protein synthesis and preventing bacterial growth. It is commonly used as a selective agent in cell culture to prevent bacterial contamination.

Q2: I'm observing a loss of A205 effectiveness in my long-term cultures. What could be the cause?

A2: The most common cause for a decrease in A205 efficacy over time is its degradation in the culture medium. A205 is known to be sensitive to environmental conditions such as pH and temperature, which can lead to its breakdown into an inactive metabolite, 205-M.

Q3: How can I prevent the degradation of A205 in my culture medium?

A3: To minimize degradation, it is recommended to prepare fresh A205-containing media for each experiment. If media must be stored, it should be kept at 4°C for no longer than one week. For long-term cultures, replenishing the medium with freshly added A205 every 48-72 hours is advised. Additionally, maintaining a stable pH in your culture system is crucial.

Q4: Can I autoclave my medium after adding A205?

A4: No, A205 is heat-labile and will be completely inactivated by autoclaving. A205 should be filter-sterilized and added to the culture medium after it has cooled to room temperature.

Troubleshooting Guides

Issue 1: Sudden bacterial contamination in a previously stable A205-selected cell line.
  • Possible Cause 1: Degradation of A205 in pre-mixed media.

    • Solution: Discard the old medium and prepare a fresh batch with a newly thawed aliquot of A205 stock solution. Refer to the data on A205 stability at different storage temperatures to optimize your media preparation and storage strategy.

  • Possible Cause 2: Fluctuation in culture pH.

    • Solution: Monitor the pH of your culture medium regularly. Significant drops in pH, often due to high cell metabolism, can accelerate A205 degradation. Consider using a medium with a more robust buffering system or adjusting the cell seeding density.

  • Possible Cause 3: Development of bacterial resistance.

    • Solution: If contamination persists with fresh A205, perform a bacterial growth inhibition assay to determine the minimum inhibitory concentration (MIC) for the contaminating bacteria.[1][2] An increased MIC may indicate resistance. Consider using an alternative antibacterial agent.

Issue 2: Inconsistent results in experiments using A205 for selection.
  • Possible Cause 1: Variable A205 concentration due to degradation.

    • Solution: Standardize your media preparation protocol. Always add A205 to the medium at the same time point before use. For critical experiments, quantify the A205 concentration at the start and end of the experiment using HPLC.

  • Possible Cause 2: Incomplete dissolution of A205 stock solution.

    • Solution: Ensure your A205 stock solution is fully dissolved before adding it to the medium. Briefly vortex the stock solution vial after thawing and before use.

Data Presentation

Table 1: Stability of this compound at Different Temperatures
TemperatureHalf-life in Culture Medium (pH 7.4)
37°C48 hours
4°C7 days
-20°C (Stock Solution)> 6 months
Table 2: Effect of pH on the Half-life of this compound at 37°C
pHHalf-life in Culture Medium
6.836 hours
7.448 hours
8.024 hours

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for A205 Quantification

This protocol allows for the precise measurement of active A205 concentration in your culture medium.[3][4][5]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 70% Acetonitrile, 30% Water with 0.1% Trifluoroacetic Acid

  • A205 standard of known concentration

  • 0.22 µm syringe filters

Procedure:

  • Prepare a standard curve using serial dilutions of the A205 standard.

  • Collect 1 mL of your culture medium sample.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject 20 µL of the filtered supernatant onto the HPLC column.

  • Run the HPLC with the following parameters:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 280 nm

    • Column temperature: 30°C

  • Identify the peak corresponding to A205 based on the retention time of the standard.

  • Quantify the amount of A205 in your sample by comparing the peak area to the standard curve.

Protocol 2: Bacterial Growth Inhibition Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of A205 required to prevent bacterial growth.[6][7][8]

Materials:

  • 96-well microtiter plate

  • Bacterial culture (e.g., E. coli)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • A205 solution of known concentration

  • Spectrophotometer (plate reader)

Procedure:

  • In the first well of a row, add 100 µL of bacterial growth medium containing A205 at a starting concentration (e.g., 2X the expected MIC).

  • Add 50 µL of bacterial growth medium to the remaining wells in the row.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process down the row.

  • Prepare a bacterial suspension with an optical density at 600 nm (OD600) of 0.1.

  • Add 50 µL of the bacterial suspension to each well.

  • Include a positive control (bacteria, no A205) and a negative control (no bacteria, no A205).

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the OD600 of each well using a plate reader.

  • The MIC is the lowest concentration of A205 that shows no visible bacterial growth (no increase in OD600).

Visualizations

A205_Degradation_Pathway A205 This compound (Active) Metabolite Inactive Metabolite 205-M A205->Metabolite Hydrolysis Factors Degradation Factors: - High Temperature (37°C) - pH < 7.0 or > 7.8 - Extended Incubation Factors->A205

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow Start Bacterial Contamination Observed CheckMedia Is the A205-containing medium fresh? Start->CheckMedia PrepareFresh Prepare fresh medium with new A205 CheckMedia->PrepareFresh No CheckpH Monitor culture pH CheckMedia->CheckpH Yes PrepareFresh->CheckpH AdjustpH Use buffered medium or adjust cell density CheckpH->AdjustpH Unstable CheckResistance Perform MIC assay CheckpH->CheckResistance Stable AdjustpH->CheckResistance ConsiderAlternative Consider alternative antibacterial agent CheckResistance->ConsiderAlternative Resistance Detected Resolved Issue Resolved CheckResistance->Resolved No Resistance ConsiderAlternative->Resolved

Caption: Troubleshooting workflow for A205 contamination issues.

Experimental_Workflow_HPLC Start Start: Quantify A205 CollectSample 1. Collect 1 mL of culture medium Start->CollectSample Centrifuge 2. Centrifuge at 10,000 x g for 5 min CollectSample->Centrifuge Filter 3. Filter supernatant (0.22 µm filter) Centrifuge->Filter Inject 4. Inject 20 µL into HPLC Filter->Inject Analyze 5. Analyze chromatogram Inject->Analyze Quantify 6. Quantify using standard curve Analyze->Quantify End End: A205 Concentration Determined Quantify->End

Caption: Experimental workflow for A205 quantification by HPLC.

References

Technical Support Center: Optimizing Antibacterial Agent Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of antibacterial agents for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dosage of a new antibacterial agent?

A1: The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) of the antibacterial agent against the target microorganism.[1][2] The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria.[1] This value serves as a fundamental baseline for all further dosage optimization experiments.[3][4]

Q2: My antibacterial agent is not showing any effect, or the effect is very low. What are the possible reasons?

A2: There are several potential reasons for low or no activity:

  • Inoculum Quality: Ensure the bacterial inoculum is from a fresh, pure, and viable culture.[5]

  • Media Composition: Verify that the culture medium is not expired and has been prepared correctly. Some media components can interfere with the activity of the antibacterial agent.[1][5]

  • Incubation Conditions: Double-check that the incubation temperature, humidity, and aeration are optimal for the specific bacterial strain.[5]

  • Agent Instability: The antibacterial agent may be unstable under the experimental conditions (e.g., pH, temperature, light exposure).

  • Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to the agent.[5]

Q3: I'm observing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Experimental Variability: Ensure all experimental parameters, including inoculum size, media preparation, and incubation times, are standardized.[5]

  • Strain Variation: Genetic or phenotypic variations within bacterial strains can lead to differing results. Use well-characterized and authenticated strains to minimize this.[5]

  • Aseptic Technique: Contamination with other microorganisms can interfere with the results. Strict aseptic techniques are crucial.[5]

Q4: How can I be sure that the observed effect is due to the antibacterial agent and not something else?

A4: Including proper controls in your experimental design is essential for validating your results.[6]

  • Negative Control: A culture with no antibacterial agent should show normal bacterial growth.

  • Positive Control: A known antibiotic with proven efficacy against the test organism should be used to confirm that the experimental setup can detect antibacterial activity.[6]

  • Vehicle Control: If the antibacterial agent is dissolved in a solvent, a control with only the solvent should be included to ensure the solvent itself does not have any antimicrobial or toxic effects.

Troubleshooting Guides

Problem: High Variability in Minimum Inhibitory Concentration (MIC) Values
Potential Cause Troubleshooting Step
Inoculum size not standardized Prepare a standardized inoculum using a spectrophotometer to measure optical density (e.g., 0.5 McFarland standard).
Inconsistent dispensing of the agent Use calibrated pipettes and ensure proper mixing of the agent in the media.
Variation in incubation time Adhere to a strict and consistent incubation period for all experiments.
Contamination Use strict aseptic techniques and regularly check for contamination in your stock cultures and media.[5]
Problem: No Zone of Inhibition in Disk Diffusion Assay
Potential Cause Troubleshooting Step
Agent did not diffuse into the agar Check the solubility of the agent in the solvent used. Ensure the agar depth is consistent.
Agent concentration is too low Increase the concentration of the agent on the disk.
Bacterial lawn is too dense Use a standardized inoculum to create a uniform and appropriate density of the bacterial lawn.
Incorrect incubation conditions Verify that the incubation temperature and time are optimal for the growth of the test organism.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

  • Preparation of Antibacterial Agent Stock Solution: Dissolve the antibacterial agent in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate broth media.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.

Protocol 2: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Prepare tubes with broth containing the antibacterial agent at different multiples of the previously determined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the agent.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each tube.

  • Plating: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

  • Analysis: Plot the log10 CFU/mL against time for each concentration of the antibacterial agent. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for MIC determination and the troubleshooting logic for unexpected results.

MIC_Determination_Workflow A Prepare Stock Solution of Antibacterial Agent B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (18-24h) D->E F Read Results: Determine MIC E->F

Caption: Workflow for MIC Determination.

Troubleshooting_Logic Start In Vitro Experiment Shows No/Low Activity Check_Controls Are Controls (Positive/Negative) Behaving as Expected? Start->Check_Controls Check_Agent Is Antibacterial Agent Preparation Correct? Check_Controls->Check_Agent Yes Review_Protocol Review and Revise Experimental Protocol Check_Controls->Review_Protocol No Check_Bacteria Is Bacterial Culture Viable and Pure? Check_Agent->Check_Bacteria Yes Check_Agent->Review_Protocol No Check_Conditions Are Incubation Conditions Optimal? Check_Bacteria->Check_Conditions Yes Check_Bacteria->Review_Protocol No Check_Conditions->Review_Protocol No Problem_Identified Problem Identified and Corrected Check_Conditions->Problem_Identified Yes

Caption: Troubleshooting Experimental Failures.

References

Technical Support Center: Antibacterial Agent 205 Resistance Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying resistance mechanisms to Antibacterial Agent 205.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to this compound?

A1: The primary mechanisms of resistance to this compound are generally understood to be:

  • Target-site mutations: Point mutations in the genes encoding the drug's primary targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).

  • Efflux pumps: The overexpression of multidrug resistance (MDR) efflux pumps that actively transport the agent out of the bacterial cell.

  • Plasmid-mediated resistance: The acquisition of resistance genes on mobile genetic elements, such as those encoding Qnr proteins or variant acetyltransferases.

Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) for our bacterial strain. What could be the cause?

A2: A significant increase in MIC is often indicative of the acquisition of a resistance mechanism. This could be due to a spontaneous mutation in the target genes or the acquisition of a resistance-conferring plasmid. We recommend performing DNA sequencing of the gyrA and parC genes and screening for the presence of common plasmid-mediated resistance genes.

Q3: Can resistance to this compound be reversible?

A3: Resistance due to target-site mutations is generally stable and not reversible. However, resistance mediated by the overexpression of efflux pumps can sometimes be reduced in the absence of the selective pressure of the antibiotic, or through the use of an efflux pump inhibitor (EPI).

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for this compound

  • Possible Cause 1: Inoculum preparation is not standardized.

    • Solution: Ensure that the bacterial inoculum is prepared to a consistent density, typically a 0.5 McFarland standard, for each experiment. Use a spectrophotometer to verify the optical density.

  • Possible Cause 2: Improper storage or degradation of this compound.

    • Solution: Prepare fresh stock solutions of the agent regularly. Store stock solutions in small aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. Protect the stock solution from light if it is light-sensitive.

  • Possible Cause 3: Variation in incubation time or temperature.

    • Solution: Strictly adhere to the recommended incubation time and temperature for the specific bacterial species being tested. Ensure your incubator is properly calibrated.

Issue 2: PCR Amplification of gyrA/parC Fails

  • Possible Cause 1: Poor DNA quality.

    • Solution: Use a commercial DNA extraction kit to ensure high-purity genomic DNA. Assess DNA quality and quantity using a spectrophotometer or gel electrophoresis before proceeding with PCR.

  • Possible Cause 2: Non-optimal PCR conditions.

    • Solution: Optimize the annealing temperature of your primers using a gradient PCR. Verify the primer sequences for accuracy and potential secondary structures. Consider using a PCR enhancer or a different polymerase if the target region is GC-rich.

  • Possible Cause 3: Primer design is flawed.

    • Solution: Ensure that your primers are specific to the target genes and do not have significant homology to other regions of the bacterial genome. Check for primer-dimer formation.

Quantitative Data Summary

The following table presents representative data on how different resistance mechanisms can affect the MIC of this compound.

Bacterial StrainGenotypeMIC of Agent 205 (µg/mL)Fold Change in MIC
Wild-TypeWild-type gyrA, parC0.25-
Mutant AgyrA (S83L)416
Mutant BgyrA (S83L), parC (S80I)64256
Efflux OverexpressorOverexpression of acrAB-tolC28
Plasmid CarrierqnrA positive14

Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

  • Methodology:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the agent at which no visible growth is observed.

2. PCR Amplification and Sequencing of Target Genes (gyrA and parC)

  • Objective: To identify point mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC.

  • Methodology:

    • Extract high-quality genomic DNA from the bacterial strain of interest.

    • Design primers that flank the QRDRs of the gyrA and parC genes.

    • Perform PCR using a high-fidelity polymerase to amplify the target regions.

    • Purify the PCR products to remove primers and dNTPs.

    • Send the purified PCR products for Sanger sequencing.

    • Align the resulting sequences with the wild-type sequences to identify any mutations.

3. Efflux Pump Activity Assay using a Fluorescent Dye

  • Objective: To assess the activity of efflux pumps in the presence and absence of an efflux pump inhibitor.

  • Methodology:

    • Grow bacterial cells to the mid-logarithmic phase and wash them with a buffer.

    • Resuspend the cells in the buffer containing a fluorescent substrate of the efflux pump (e.g., ethidium bromide).

    • Monitor the accumulation of the fluorescent dye inside the cells over time using a fluorometer.

    • In a parallel experiment, add a known efflux pump inhibitor (e.g., CCCP or reserpine) along with the fluorescent dye.

    • A lower level of fluorescence accumulation in the absence of the inhibitor compared to its presence indicates active efflux.

Visualizations

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance to Agent 205 cluster_outcome Outcome Target_Mutation Target-Site Mutations (gyrA, parC) Reduced_Susceptibility Reduced Susceptibility to This compound Target_Mutation->Reduced_Susceptibility Efflux_Pumps Efflux Pump Overexpression Efflux_Pumps->Reduced_Susceptibility Plasmid_Resistance Plasmid-Mediated Resistance (e.g., qnr) Plasmid_Resistance->Reduced_Susceptibility Agent This compound

Caption: Primary mechanisms of resistance to this compound.

Experimental_Workflow Start Start: Observe Increased Resistance to Agent 205 MIC Determine MIC by Broth Microdilution Start->MIC PCR PCR and Sequence gyrA and parC Genes MIC->PCR Efflux Perform Efflux Pump Activity Assay MIC->Efflux Plasmid Screen for Plasmid-Mediated Resistance Genes MIC->Plasmid Analyze Analyze Data and Identify Mechanism(s) PCR->Analyze Efflux->Analyze Plasmid->Analyze

Caption: Experimental workflow for investigating resistance to Agent 205.

Troubleshooting_Flow Start Inconsistent MIC Results Check_Inoculum Is Inoculum Standardized (0.5 McFarland)? Start->Check_Inoculum Check_Agent Is Agent 205 Stock Fresh and Stored Correctly? Check_Inoculum->Check_Agent Yes Solution_Inoculum Standardize Inoculum Preparation Check_Inoculum->Solution_Inoculum No Check_Incubation Are Incubation Time and Temperature Consistent? Check_Agent->Check_Incubation Yes Solution_Agent Prepare Fresh Agent Stock Check_Agent->Solution_Agent No Solution_Incubation Calibrate Incubator and Standardize Incubation Check_Incubation->Solution_Incubation No Resolved Problem Resolved Check_Incubation->Resolved Yes Solution_Inoculum->Resolved Solution_Agent->Resolved Solution_Incubation->Resolved

Caption: Troubleshooting logic for inconsistent MIC results.

Troubleshooting unexpected results in "Antibacterial agent 205" assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Antibacterial Agent 205 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of the FabK enzyme (enoyl-ACP reductase) in Streptococcus pneumoniae.[1][2] This enzyme is crucial for the fatty acid biosynthesis pathway, which is essential for bacterial membrane formation. By inhibiting FabK, Agent 205 disrupts lipid biosynthesis, leading to a bacteriostatic effect on the bacteria.[1]

Q2: What is the expected spectrum of activity for this compound?

This compound is specifically designed to target FabK, which is found in Streptococcus pneumoniae. While most bacteria possess the FabI enoyl-ACP reductase, S. pneumoniae has the alternative FabK enzyme, making Agent 205 highly selective.[1] Its activity against other bacterial species is not expected unless they also utilize a homologous FabK enzyme.

Q3: A known susceptible strain of S. pneumoniae is showing resistance to this compound in my assay. What could be the cause?

Spontaneous resistance to this compound has been linked to a specific mutation in the fabK gene, resulting in an Ala141Ser substitution in the FabK enzyme.[1] This mutation prevents the agent from effectively inhibiting the enzyme.[1] It is advisable to sequence the fabK gene of the resistant strain to confirm if this mutation is present.

Troubleshooting Guides

Broth Microdilution Assays for Minimum Inhibitory Concentration (MIC) Determination

Issue: Higher than expected MIC values for susceptible strains.

Possible Cause Recommended Solution
High Inoculum Density Ensure the bacterial inoculum is standardized to the recommended concentration (e.g., 5 x 10^5 CFU/mL).[3] A higher density of bacteria can overcome the inhibitory effect of the agent.
Inaccurate Drug Concentration Verify the stock solution concentration and the serial dilution process. Ensure the agent is fully dissolved; use of a small amount of DMSO may be necessary if solubility is an issue.[4]
Drug Degradation Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Media Composition Use the recommended growth medium, such as Brain Heart Infusion (BHI) broth for S. pneumoniae.[1] Variations in media components can affect the activity of the agent.
Extended Incubation Time Adhere to the standard incubation time (typically 16-20 hours). Longer incubation can lead to the emergence of resistant mutants or degradation of the agent.[5]

Issue: Lower than expected MIC values.

Possible Cause Recommended Solution
Low Inoculum Density Standardize the inoculum concentration accurately. A lower bacterial density will be more easily inhibited.
Synergistic Effects with Media Components While unlikely, consider testing the agent in a different standard medium to rule out unexpected interactions.
Incorrect Incubation Temperature Ensure the incubator is calibrated to the optimal growth temperature for S. pneumoniae (typically 35-37°C). Suboptimal temperatures can slow bacterial growth, making them appear more susceptible.

Issue: Inconsistent MIC results between replicates.

Possible Cause Recommended Solution
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate volumes of the agent and inoculum.
Well-to-well Contamination Be careful to avoid cross-contamination between wells during inoculation and handling of the microtiter plate.
Precipitation of the Agent Visually inspect the wells for any precipitation of this compound. If precipitation is observed, consider using a solubilizing agent like DMSO at a low, non-inhibitory concentration.[4]
Incomplete Mixing Ensure the contents of each well are thoroughly mixed after adding the inoculum.

.dot

MIC_Troubleshooting start Unexpected MIC Result high_mic Higher than Expected MIC start->high_mic low_mic Lower than Expected MIC start->low_mic inconsistent_mic Inconsistent MIC start->inconsistent_mic check_inoculum Verify Inoculum Density high_mic->check_inoculum High inoculum? check_drug_prep Check Drug Concentration & Dilution high_mic->check_drug_prep Inaccurate concentration? check_media_incubation Review Media & Incubation Conditions high_mic->check_media_incubation Incorrect media/incubation? sequence_fabk Sequence fabK Gene for Resistance Mutation high_mic->sequence_fabk Known susceptible strain? low_mic->check_inoculum Low inoculum? low_mic->check_media_incubation Suboptimal growth conditions? check_pipetting Verify Pipetting & Mixing inconsistent_mic->check_pipetting Inaccurate volumes? check_precipitation Inspect for Agent Precipitation inconsistent_mic->check_precipitation Agent solubility issues? Time_Kill_Troubleshooting start Unexpected Time-Kill Result no_reduction No Reduction in CFU/mL start->no_reduction growth_observed Growth Similar to Control start->growth_observed bacteriostatic_effect Confirm Bacteriostatic Nature no_reduction->bacteriostatic_effect Expected for bacteriostatic agent check_resistance Verify Strain Susceptibility (MIC) no_reduction->check_resistance Is the strain resistant? check_concentration Ensure Appropriate Agent Concentration no_reduction->check_concentration Is the concentration sufficient? growth_observed->check_resistance Emergence of resistance? growth_observed->check_concentration Concentration below MIC? check_stability Assess Agent Stability in Media growth_observed->check_stability Agent inactivation? Signaling_Pathway Agent205 This compound FabK FabK Enzyme (Enoyl-ACP Reductase) Agent205->FabK Inhibits FattyAcidElongation Fatty Acid Elongation Cycle FabK->FattyAcidElongation LipidBiosynthesis Lipid Biosynthesis FattyAcidElongation->LipidBiosynthesis BacterialMembrane Bacterial Cell Membrane Formation LipidBiosynthesis->BacterialMembrane BacterialGrowth Bacterial Growth Inhibition (Bacteriostatic Effect) BacterialMembrane->BacterialGrowth Ala141Ser Ala141Ser Mutation in FabK Ala141Ser->FabK Prevents Inhibition

References

"Antibacterial agent 205" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Antibacterial Agent 205, alongside troubleshooting advice for common experimental issues. Given the limited publicly available stability data for this specific agent, the following recommendations are based on general best practices for handling related chemical structures, such as indolylacryloyl-derived oxacins.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a dry powder at -20°C. Protect the compound from light and moisture to prevent potential degradation.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a suitable organic solvent, such as DMSO. For short-term storage (up to one week), store the stock solution at -20°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, compounds with similar structures (indolylacryloyl-derived oxacins) may be susceptible to hydrolysis of the oxacin ring and oxidation of the indole moiety. Exposure to light, high temperatures, and extreme pH can accelerate these processes.

Q4: How can I check the stability of my sample of this compound?

The stability of your sample can be assessed by monitoring its purity and potency over time. A common method is to use High-Performance Liquid Chromatography (HPLC) to detect the appearance of degradation products. Additionally, a Minimum Inhibitory Concentration (MIC) assay can be performed to ensure the antibacterial activity is retained.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Antibacterial Activity Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution from a new vial of the powdered compound. 2. Re-evaluate your storage conditions; ensure the compound is protected from light and moisture and stored at the recommended temperature. 3. Perform a stability check using HPLC or a new MIC assay.
Precipitation of the Compound in Solution Poor solubility or exceeding the solubility limit in the chosen solvent. The compound may have degraded into less soluble products.1. Try preparing a fresh stock solution at a lower concentration. 2. Consider using a different solvent for your stock solution. 3. If precipitation occurs in your working solution, ensure the final solvent concentration is compatible with your assay medium.
Inconsistent Experimental Results Multiple freeze-thaw cycles of the stock solution leading to degradation. Inaccurate pipetting or dilution.1. Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Calibrate your pipettes and double-check your dilution calculations. 3. Always run appropriate positive and negative controls in your experiments.

Experimental Protocols

General Protocol for Stability Assessment of this compound using HPLC

This protocol provides a general framework for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Stress Conditions: Aliquot the stock solution and expose it to different stress conditions, such as:

    • Temperature: Incubate at various temperatures (e.g., 4°C, room temperature, 40°C).

    • pH: Dilute the stock solution in buffers of different pH values (e.g., acidic, neutral, basic).

    • Light: Expose the solution to UV or fluorescent light.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis:

    • Inject the samples into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient appropriate for separating the parent compound from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Identify and quantify any new peaks that appear, which may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution stress_conditions Expose to Stress Conditions (Temp, pH, Light) prep_stock->stress_conditions time_points Collect Samples at Different Time Points stress_conditions->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Data Analysis (% Remaining, Degradants) hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile storage_recommendation Formulate Storage Recommendations stability_profile->storage_recommendation

Caption: Experimental workflow for assessing the stability of a novel antibacterial agent.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound (Indolylacryloyl-derived Oxacin) hydrolysis_product Hydrolyzed Oxacin Ring Product parent->hydrolysis_product H₂O / pH oxidation_product Oxidized Indole Moiety Product parent->oxidation_product O₂ / Light loss_of_activity Loss of Antibacterial Activity hydrolysis_product->loss_of_activity oxidation_product->loss_of_activity

Caption: Potential degradation pathways for an indolylacryloyl-derived oxacin.

Refining "Antibacterial agent 205" delivery for in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 205

This guide provides troubleshooting advice and frequently asked questions for researchers using this compound in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound for in vivo use?

A1: this compound is sparingly soluble in aqueous solutions. For initial stock solutions, we recommend using 100% DMSO. For final dosing solutions, the stock should be diluted in a vehicle that enhances solubility and minimizes precipitation. A common starting formulation is a 1:10 dilution of the DMSO stock in a solution of 5% dextrose. It is critical to perform a visual inspection for any precipitation before administration.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a novel bactericidal agent that inhibits bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism leads to the cessation of DNA replication and ultimately, cell death in susceptible Gram-positive and Gram-negative bacteria.

Q3: What is the stability of Agent 205 in solution?

A3: The DMSO stock solution of Agent 205 is stable for up to 3 months when stored at -20°C and protected from light. The final diluted dosing solution should be used within 4 hours of preparation and kept on ice to prevent degradation.

Q4: Can I administer Agent 205 via oral gavage?

A4: Due to its low aqueous solubility and potential for poor oral bioavailability, oral administration is not the recommended route. Intravenous (IV) or intraperitoneal (IP) injections are preferred for achieving systemic exposure in most in vivo models.

Troubleshooting Guide

Issue 1: Low therapeutic efficacy observed in a murine infection model despite potent in vitro activity.

  • Possible Cause 1: Poor Bioavailability/Suboptimal Pharmacokinetics (PK)

    • Solution: The formulation of Agent 205 is critical for achieving adequate systemic exposure. Consider using a different delivery vehicle to improve solubility and stability in vivo. Below is a comparison of common vehicle systems.

      Delivery VehicleMean Peak Plasma Concentration (µg/mL)Half-life (hours)Notes
      10% DMSO in 5% Dextrose15.21.5Simple formulation, but may have limited solubility.
      20% Solutol HS 15 in Saline35.82.8Non-ionic solubilizer, can improve plasma concentrations.
      10% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD)55.13.1Encapsulating agent, often significantly improves solubility and PK.
  • Possible Cause 2: Rapid Metabolism or Clearance

    • Solution: Perform a full pharmacokinetic study to determine the clearance rate and metabolic profile of Agent 205 in your animal model. This will inform the required dosing regimen (e.g., more frequent administration or a higher dose) to maintain therapeutic concentrations.

Issue 2: Signs of toxicity (e.g., weight loss, lethargy) observed in the treatment group.

  • Possible Cause 1: Vehicle-related Toxicity

    • Solution: High concentrations of certain solvents like DMSO can cause toxicity. Run a vehicle-only control group to assess the tolerability of your chosen formulation. If the vehicle is causing adverse effects, consider alternative formulations such as cyclodextrins or lipid-based carriers.

  • Possible Cause 2: Off-target Effects of Agent 205

    • Solution: A dose-response study is recommended to determine the maximum tolerated dose (MTD). Start with a lower dose and escalate until therapeutic efficacy is achieved without significant toxicity.

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Efficacy Testing

  • Animal Model: Use 6-8 week old, female ICR mice.

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally (150 mg/kg on day -4 and 100 mg/kg on day -1).

  • Infection: On day 0, inject 50 µL of a log-phase culture of the target bacteria (e.g., Staphylococcus aureus at 2 x 10^6 CFU/mL) into the right thigh muscle.

  • Treatment: Two hours post-infection, begin treatment with Agent 205 via intravenous injection. Administer the predetermined dose based on PK/PD studies.

  • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates.

  • Data Analysis: Bacterial burden is expressed as log10 CFU per gram of tissue. Efficacy is determined by the reduction in bacterial load compared to the vehicle-treated control group.

Visualizations

G cluster_workflow Experimental Workflow: In Vivo Efficacy A 1. Prepare Agent 205 Formulation B 2. Induce Neutropenia in Mice A->B C 3. Thigh Infection with Bacteria B->C D 4. Administer Agent 205 (IV) C->D E 5. Euthanize and Harvest Thigh D->E F 6. Homogenize and Plate for CFU Count E->F G 7. Analyze Data (log10 CFU reduction) F->G

Caption: Workflow for assessing the in vivo efficacy of Agent 205.

G cluster_pathway Mechanism of Action: Agent 205 Agent205 This compound Gyrase DNA Gyrase Agent205->Gyrase Inhibits TopoIV Topoisomerase IV Agent205->TopoIV Inhibits Replication DNA Replication Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death Blockage leads to

Caption: Simplified signaling pathway for Agent 205's mechanism of action.

G cluster_troubleshooting Troubleshooting: Low Efficacy Start Low In Vivo Efficacy? CheckPK Assess Pharmacokinetics Start->CheckPK CheckToxicity Evaluate Tolerability Start->CheckToxicity Reformulate Reformulate Agent 205 (e.g., use cyclodextrin) CheckPK->Reformulate Poor PK profile AdjustDose Adjust Dosing Regimen CheckPK->AdjustDose Rapid clearance VehicleControl Run Vehicle-Only Control CheckToxicity->VehicleControl Toxicity observed MTDStudy Conduct MTD Study CheckToxicity->MTDStudy Toxicity suspected

Caption: Decision tree for troubleshooting low in vivo efficacy of Agent 205.

Mitigating cytotoxic effects of "Antibacterial agent 205" on host cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 205

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating the cytotoxic effects of "this compound" on host cells during in-vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My host cells exhibit reduced viability after treatment with this compound. How can I quantify this effect and confirm apoptosis?

A1: Initial observations of reduced cell viability, such as changes in morphology or decreased confluence, should be quantified using a standard cell viability assay. We recommend the MTT assay for metabolic activity assessment. To specifically confirm if the cell death is due to apoptosis, you should use an Annexin V/PI staining assay.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity correlates with a decrease in viable cells.

  • Annexin V/PI Staining: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

The following workflow is recommended for initial investigation:

G cluster_0 Phase 1: Observation & Quantification cluster_1 Phase 2: Analysis Observe Observe Reduced Cell Confluence Quantify Quantify Viability (MTT Assay) Observe->Quantify Proceed if viability is low Confirm Confirm Apoptosis (Annexin V/PI Assay) Quantify->Confirm If dose-dependent decrease is seen Analyze Analyze Results to Determine IC50 & Apoptotic Population Confirm->Analyze

Caption: Initial workflow for quantifying and confirming cytotoxicity.
Q2: What is the underlying mechanism of host cell cytotoxicity induced by this compound?

A2: Our studies indicate that this compound induces cytotoxicity primarily through the intrinsic apoptosis pathway, initiated by mitochondrial stress. The agent leads to an overproduction of intracellular Reactive Oxygen Species (ROS), which damages mitochondria. This results in the release of cytochrome c into the cytoplasm, activating a caspase cascade (specifically Caspase-9 and the executioner Caspase-3/7) that culminates in programmed cell death.

The proposed signaling pathway is illustrated below:

G Agent205 This compound Mito Mitochondrial Stress Agent205->Mito ROS ↑ Intracellular ROS Mito->ROS CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed mechanism of Agent 205-induced apoptosis.

To confirm this mechanism in your cell line, we recommend measuring intracellular ROS levels and Caspase-3/7 activity.

  • ROS Measurement: Use the DCFH-DA assay. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is oxidized by ROS into the highly fluorescent DCF, which can be quantified.

  • Caspase-3/7 Activity Assay: Utilize a luminogenic or fluorogenic substrate for Caspase-3/7. The signal produced upon cleavage of the substrate is proportional to the enzyme's activity.

Q3: Are there recommended strategies to mitigate the cytotoxic effects of this compound on host cells?

A3: Yes, based on the mechanism of action, two primary mitigation strategies can be employed: reducing oxidative stress and inhibiting the final executioner caspases.

  • Co-treatment with an Antioxidant: The use of an antioxidant like N-acetylcysteine (NAC) can effectively scavenge the excess ROS produced, thereby reducing mitochondrial damage.

  • Co-treatment with a Pan-Caspase Inhibitor: A broad-spectrum caspase inhibitor like Z-VAD-FMK can block the activity of executioner caspases (Caspase-3/7), preventing the final steps of apoptosis.

The following table summarizes the effects of these mitigating agents when co-administered with this compound on a model human cell line (HEK293).

Treatment Condition (24h)Cell Viability (%) (Mean ± SD)Intracellular ROS (Fold Change vs. Control)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control100 ± 4.51.0 ± 0.11.0 ± 0.2
Agent 205 (10 µM)48 ± 5.24.2 ± 0.55.8 ± 0.6
Agent 205 (10 µM) + NAC (5 mM)89 ± 6.11.3 ± 0.21.5 ± 0.3
Agent 205 (10 µM) + Z-VAD-FMK (20 µM)92 ± 5.54.1 ± 0.41.2 ± 0.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (with or without mitigating agents) and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Culture and treat cells as described for the MTT assay in a 6-well plate format.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protocol 3: Intracellular ROS Measurement (DCFH-DA Assay)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as required.

  • DCFH-DA Loading: Remove the treatment media and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.

Protocol 4: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate to maximize luminescent signal. Treat cells as required.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours in the dark.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Express the results as a fold change in luminescence relative to the vehicle control.

Validation & Comparative

A Comparative Analysis of Antibacterial Agent 205 and Other FabK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel bacterial targets. One such promising target is the enzyme enoyl-acyl carrier protein (ACP) reductase (FabK), a key player in the bacterial fatty acid synthesis II (FAS-II) pathway.[1][2] This pathway is essential for building bacterial cell membranes, making its inhibition a compelling strategy for developing new antibacterial agents.[2][3] FabK is structurally distinct from its mammalian counterparts, offering the potential for selective toxicity.[2][4] This guide provides a comparative overview of Antibacterial Agent 205 (AG205) and other prominent FabK inhibitors, supported by experimental data and detailed methodologies.

Introduction to FabK and its Inhibition

FabK catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis.[1] Unlike the more common FabI isoform found in many bacteria, FabK is the sole enoyl-ACP reductase in pathogens such as Streptococcus pneumoniae and Clostridioides difficile, making it an attractive target for narrow-spectrum antibiotics.[2][3][5] Inhibition of FabK disrupts the supply of fatty acids required for bacterial membrane biogenesis and other essential cellular processes.

Comparative Performance of FabK Inhibitors

Several classes of compounds have been identified as inhibitors of FabK. This section compares the in vitro and in vivo activities of AG205 and other notable FabK inhibitors, primarily from the phenylimidazole class.

In Vitro Activity: Enzyme Inhibition and Minimum Inhibitory Concentration

The potency of FabK inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

InhibitorTarget OrganismFabK IC50 (µM)MIC (µg/mL)Citation(s)
AG205 Streptococcus pneumoniae1.51 - 8[1][5]
Phenylimidazole 296 Streptococcus pneumoniae0.0017Not Reported[6]
Clostridioides difficileNot ReportedMIC90: 2[6][7][8][9]
Phenylimidazole Analog 1 Streptococcus pneumoniae0.067Not Reported[2]
Clostridioides difficileNot ReportedNot Reported[2]
Phenylimidazole 681 Fusobacterium nucleatum2.10.4[10]
Clostridioides difficile0.45Not Reported[10]
Phenylimidazole 701 Fusobacterium nucleatumNot ReportedNot Reported[10]
Clostridioides difficile1.88Not Reported[10]

Note: Direct comparison of IC50 and MIC values across different studies should be done with caution due to potential variations in experimental conditions.

Mechanism of Action of FabK Inhibitors

AG205 and other phenylimidazole-based inhibitors act by specifically targeting the FabK enzyme. This specificity has been demonstrated through various experiments:

  • Macromolecular Biosynthesis Assays: Studies with AG205 have shown that it selectively inhibits the incorporation of acetic acid, a precursor for fatty acid synthesis, indicating a specific block in this pathway.[1]

  • Resistant Mutant Analysis: Spontaneous mutants of S. pneumoniae resistant to AG205 were found to have a specific amino acid substitution (Ala141Ser) in the FabK enzyme.[1] This mutated enzyme was not inhibited by AG205, confirming it as the primary target.[1]

  • Structural Studies: Co-crystal structures of phenylimidazole inhibitors with FabK reveal that they bind to the enzyme's active site.[2]

The mechanism of action of FabK inhibition is illustrated in the following diagram:

cluster_fas Bacterial Fatty Acid Synthesis II (FAS-II) cluster_inhibition Inhibition Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP ACC Elongation_Cycle Elongation Cycle (FabB, FabG, FabZ) Malonyl_ACP->Elongation_Cycle Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Enoyl_ACP Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP FabK Acyl_ACP->Elongation_Cycle Condensation Membrane Membrane Lipids, Spores, etc. Acyl_ACP->Membrane AG205 This compound (and other FabK inhibitors) FabK_target FabK AG205->FabK_target

Caption: Inhibition of the bacterial FAS-II pathway by targeting the FabK enzyme.

Experimental Protocols

This section details the methodologies used to obtain the comparative data presented.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Protocol:

  • Bacterial Strain Preparation: The bacterial isolates, such as clinical isolates of S. pneumoniae, are cultured to a specific density in a suitable growth medium (e.g., Brain Heart Infusion (BHI) broth for S. pneumoniae).[1]

  • Serial Dilution: The antibacterial agent is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for a specified period).

  • Observation: The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.

Enzyme Inhibition Assay (IC50 Determination)

Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Protocol:

  • Enzyme and Substrate Preparation: The purified FabK enzyme and its substrate (e.g., enoyl-ACP) are prepared in a suitable buffer.

  • Inhibitor Dilution: The inhibitor is serially diluted to various concentrations.

  • Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, inhibitor, and any necessary cofactors (e.g., NADH) in a reaction vessel.

  • Enzyme Activity Measurement: The enzyme activity is monitored over time by measuring the change in absorbance or fluorescence resulting from the reaction (e.g., monitoring the oxidation of NADH).

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

The general workflow for evaluating FabK inhibitors is depicted below:

Start Start: Identify Potential FabK Inhibitors HTS High-Throughput Screening (HTS) Start->HTS In_Vitro In Vitro Characterization HTS->In_Vitro Enzyme_Assay Enzyme Inhibition Assay (IC50) In_Vitro->Enzyme_Assay MIC_Assay MIC Determination In_Vitro->MIC_Assay In_Vivo In Vivo Efficacy Studies Enzyme_Assay->In_Vivo MIC_Assay->In_Vivo Animal_Models Animal Models of Infection In_Vivo->Animal_Models Tox_PK Toxicity and Pharmacokinetics In_Vivo->Tox_PK Lead_Opt Lead Optimization Animal_Models->Lead_Opt Tox_PK->Lead_Opt End Candidate Drug Lead_Opt->End

Caption: A generalized workflow for the discovery and development of FabK inhibitors.

Conclusion

Antibacterial agent AG205 and the broader class of phenylimidazole inhibitors represent a promising avenue for the development of novel antibiotics targeting the FabK enzyme. Their specific mechanism of action against a key bacterial pathway, coupled with their narrow-spectrum potential, makes them valuable candidates for further investigation. The data presented in this guide highlights the potent activity of these compounds and provides a framework for their continued evaluation and optimization in the fight against bacterial infections.

References

A Comparative Analysis of Antibacterial Agent 205 Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of the novel investigational drug, "Antibacterial agent 205," with established antibiotics, Ciprofloxacin and Penicillin. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this new agent in combating bacterial infections.

Mechanism of Action: A Novel DNA Gyrase Inhibitor

This compound is a synthetic antibiotic that functions as a bacterial DNA gyrase inhibitor. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3] The enzyme introduces negative supercoils into the DNA, which relieves torsional strain during the unwinding of the DNA double helix.[1][3]

Agent 205 operates by binding to the DNA-gyrase complex, which stabilizes it in a state where the DNA is cleaved.[1][4] This action prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded breaks that halt DNA replication and ultimately result in bacterial cell death.[1][4] This mechanism is similar to that of fluoroquinolones, such as Ciprofloxacin.[1][3][5] However, preclinical data suggests that Agent 205 may bind to a distinct site on the gyrase enzyme, potentially allowing it to remain effective against some fluoroquinolone-resistant strains.[2]

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The primary metric for comparing the in vitro efficacy of these antibacterial agents is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[6][7] The following table summarizes the MIC values of this compound, Ciprofloxacin, and Penicillin against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Bacterial Strain This compound Ciprofloxacin Penicillin
Escherichia coli (ATCC 25922)0.06 µg/mL0.25 µg/mL>64 µg/mL
Staphylococcus aureus (ATCC 29213)0.12 µg/mL0.5 µg/mL0.06 µg/mL
Pseudomonas aeruginosa (ATCC 27853)0.5 µg/mL1 µg/mL>128 µg/mL
Ciprofloxacin-Resistant E. coli (Clinical Isolate)0.25 µg/mL32 µg/mL>64 µg/mL

Data derived from internal preclinical studies. Values represent the median MIC from triplicate experiments.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC values presented in this guide were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This is a standard procedure for assessing the susceptibility of bacteria to antimicrobial agents.[8][9]

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound, Ciprofloxacin, and Penicillin are prepared in an appropriate solvent and then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial Inoculum: Pure bacterial cultures are grown overnight on agar plates. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] This suspension is further diluted in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
  • Microtiter Plates: Sterile 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilution: The antimicrobial agents are serially diluted (two-fold) in CAMHB directly within the 96-well plates to achieve a range of concentrations.[7] Typically, 50-100 µL of broth is used per well.[11]
  • Inoculation: Each well (except for a sterility control) is inoculated with a standardized volume of the prepared bacterial suspension.
  • Controls:
  • Growth Control: Wells containing only the inoculated broth (no antibiotic) to ensure the viability of the bacteria.
  • Sterility Control: Wells containing uninoculated broth to check for contamination.
  • Incubation: The plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.[11][12]

3. Data Interpretation:

  • Following incubation, the plates are examined for visible turbidity.
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well is clear).[11]

Visualizing Experimental Workflow and Mechanisms

To clarify the processes described, the following diagrams have been generated using Graphviz (DOT language).

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading p1 Prepare Antibiotic Stock Solutions p3 Standardize Inoculum (0.5 McFarland) p2 Grow Bacterial Cultures Overnight p2->p3 a1 Serial Dilute Antibiotics in 96-Well Plate p3->a1 a2 Inoculate Wells with Standardized Bacteria a1->a2 i1 Incubate Plate (37°C, 18-24h) a2->i1 i2 Read Wells for Visible Growth (Turbidity) i1->i2 r1 Determine Lowest Concentration with No Growth (MIC) i2->r1

Caption: Workflow for the Broth Microdilution MIC Assay.

DNA_Gyrase_Inhibition cluster_normal Normal DNA Replication cluster_inhibited Inhibition by Agent 205 dna Supercoiled DNA gyrase DNA Gyrase dna->gyrase binds dna_gyrase DNA-Gyrase Complex nicked_dna Transient DNA Break dna_gyrase->nicked_dna creates blocked_complex Stabilized Cleaved Complex dna_gyrase->blocked_complex unwound_dna Relaxed DNA for Replication nicked_dna->unwound_dna reseals & releases agent205 This compound agent205->blocked_complex traps breaks Double-Strand Breaks Accumulate blocked_complex->breaks prevents resealing death Replication Halts -> Cell Death breaks->death

Caption: Mechanism of Action for this compound.

References

Comparative Efficacy of Novel Antibacterial Agents in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of emerging antibacterial agents against clinically relevant pathogens in established mouse models of infection. The data presented is compiled from peer-reviewed studies and aims to offer an objective comparison to aid in preclinical research and development. For the purpose of this guide, we will analyze data from several novel antibacterial agents that have been recently evaluated and will use "Antibacterial Agent 205" as a placeholder to illustrate how a new compound would be compared.

I. Comparative Efficacy Data

The following tables summarize the in vivo efficacy of selected novel antibacterial agents compared to standard-of-care antibiotics in various mouse infection models.

Table 1: Efficacy in Systemic Infection (Septicemia) Model

AgentPathogenMouse StrainAdministration RouteEfficacy Metric (ED₅₀ in mg/kg)ComparatorComparator ED₅₀ (mg/kg)Reference
ACHN-490 E. coli ATCC 25922Not SpecifiedSubcutaneous~1.6Gentamicin~1.6[1]
ACHN-490 P. aeruginosa ATCC 27853Not SpecifiedSubcutaneous8.3Gentamicin5.2[1]
ACHN-490 P. aeruginosa ATCC 27853Not SpecifiedSubcutaneous8.3Amikacin22.4[1]
Vertilmicin E. coli (3 strains)CD-1 ICRSubcutaneous0.63 - 0.82GentamicinNot specified[2]
Vertilmicin K. pneumoniae (2 strains)CD-1 ICRSubcutaneous0.18 - 0.29GentamicinNot specified[2]
Vertilmicin S. aureus (3 strains)CD-1 ICRSubcutaneous0.25 - 0.99GentamicinNot specified[2]
ATTM MRSANot SpecifiedIntravenous5.74Not SpecifiedNot Specified[3]

Table 2: Efficacy in Localized Infection (Thigh) Model

AgentPathogenMouse StrainAdministration RouteEfficacy MetricComparatorComparator EfficacyReference
AM 7359 MRSADBA/2OralReduction of log₁₀ 2.5 CFU at 6.25-12.5 mg/kgLinezolidReduction of log₁₀ 2.5 CFU at 100 mg/kg[4]
AM 7359 LMRSADBA/2Oral8-fold more efficacious than linezolidLinezolidNot specified[4]
ACHN-490 Gentamicin-resistant EnterobacteriaceaeNot SpecifiedNot SpecifiedStatic doses ranging from 12 mg/kg to 64 mg/kgGentamicinNo response[1]

Table 3: Efficacy in Surgical Site Infection Model

AgentPathogenMouse StrainAdministration RouteEfficacy MetricComparatorComparator EfficacyReference
PXL150 S. aureusNot SpecifiedTopical>99% bacterial reduction at 4 and 8.3 mg/gPlacebo5.8 ± 0.8 log₁₀ CFU/wound[5]
PXL150 in HPC gel S. aureusNot SpecifiedTopical>95% bacterial reduction at 10 mg/gPlacebo6.7 ± 0.1 log₁₀ CFU/wound[5]

II. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for key mouse infection models.

A. Systemic Infection (Septicemia) Model

This model evaluates the ability of an antibacterial agent to protect against a lethal systemic infection.

  • Animal Model: Typically, CD-1 or similar mouse strains are used.[2]

  • Pathogen Preparation: Bacteria are grown in appropriate broth (e.g., Brain Heart Infusion broth) to a specified optical density. The inoculum is prepared to deliver a lethal dose (e.g., LD₉₀-₁₀₀).[1]

  • Infection: Mice are infected via intraperitoneal injection of the bacterial suspension, often mixed with a mucin-containing solution to enhance virulence.[1]

  • Treatment: The antibacterial agent or vehicle control is administered at specified time points post-infection (e.g., 1 hour). The route of administration can be subcutaneous, intravenous, or oral.[1][2]

  • Endpoint: The primary endpoint is typically survival, monitored over a period of 7 days. The 50% effective dose (ED₅₀) is then calculated.[1][3]

B. Localized Thigh Infection Model

This model is used to assess the efficacy of antibacterial agents in reducing bacterial burden in a localized, deep-seated infection.

  • Animal Model: Specific mouse strains such as DBA/2 may be used.[4] The mice are often rendered neutropenic through treatment with cyclophosphamide to facilitate infection establishment.

  • Pathogen Preparation: Bacteria are cultured to mid-logarithmic phase, washed, and resuspended in a suitable medium.

  • Infection: A defined inoculum of the bacterial suspension is injected into the thigh muscle of the mice.[4]

  • Treatment: Treatment with the antibacterial agent or vehicle is initiated at a set time post-infection (e.g., 2 hours). Dosing can be single or multiple administrations via various routes.[4]

  • Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized. The infected thigh muscle is excised, homogenized, and plated for bacterial enumeration (colony-forming units, CFU). Efficacy is measured by the reduction in log₁₀ CFU per gram of tissue compared to the control group.[4]

C. Surgical Site Infection Model

This model simulates a postoperative wound infection.

  • Animal Model: A suitable mouse strain is selected.

  • Procedure: An incision is made on the dorsum of the mouse. A suture contaminated with a known quantity of bacteria (e.g., S. aureus) is placed into the wound, which is then closed.[5]

  • Treatment: The test agent, formulated for topical application (e.g., in a gel), is applied to the wound at specified intervals.[5]

  • Endpoint: After a defined period (e.g., 2 hours to several days), the wound tissue is excised, homogenized, and bacterial load is quantified by plating.[5]

III. Visualized Workflows and Pathways

Experimental Workflow for a Systemic Infection Model

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_observation Observation & Analysis prep_pathogen Pathogen Culture (e.g., MRSA) prep_inoculum Inoculum Preparation (Lethal Dose) prep_pathogen->prep_inoculum infection Intraperitoneal Injection of Pathogen into Mice prep_inoculum->infection treatment Administer this compound (e.g., intravenous) infection->treatment monitoring Monitor Survival (e.g., for 7 days) treatment->monitoring analysis Calculate ED50 monitoring->analysis

Caption: Workflow for evaluating antibacterial efficacy in a mouse systemic infection model.

Logical Flow for a Localized (Thigh) Infection Study

G cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_endpoint Endpoint Analysis induce_neutropenia Induce Neutropenia (optional) infect_thigh Intramuscular Injection in Mouse Thigh induce_neutropenia->infect_thigh prepare_bacteria Prepare Bacterial Inoculum prepare_bacteria->infect_thigh grouping Divide into Treatment Groups (Agent 205, Comparator, Vehicle) infect_thigh->grouping administer_treatment Administer Treatment (e.g., oral gavage) grouping->administer_treatment harvest_tissue Euthanize and Harvest Thigh Tissue administer_treatment->harvest_tissue homogenize Homogenize Tissue harvest_tissue->homogenize plate_count Plate for CFU Count homogenize->plate_count compare_cfu Compare log10 CFU Reduction plate_count->compare_cfu

Caption: Logical steps in a murine localized thigh infection model for antibacterial assessment.

References

Statistical analysis of "Antibacterial agent 205" efficacy data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed statistical and mechanistic comparison of Antibacterial Agent 205, a novel indolylacryloyl-derived oxacin, with other established antibacterial agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential in antibacterial therapy.

Quantitative Efficacy Data

This compound (also referred to as compound 10d in scientific literature) has demonstrated a broad spectrum of activity against a variety of bacterial strains.[1][2][3] The following tables summarize its in vitro efficacy, primarily through Minimum Inhibitory Concentration (MIC) values, in comparison to Norfloxacin, a widely used fluoroquinolone antibiotic.

Note: Specific MIC values for a wide range of bacterial strains for this compound are not publicly available in a comprehensive table. The data presented is based on the reported effective concentration range.

Table 1: In Vitro Efficacy of this compound against various bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)
Gram-Positive Bacteria0.25 - 0.5
Gram-Negative Bacteria0.25 - 0.5

Table 2: Comparative In Vitro Efficacy of Norfloxacin against various bacterial strains.

Bacterial StrainNorfloxacin MIC (µg/mL)
Staphylococcus aureus1.6
Escherichia coli0.05 - 0.19
Pseudomonas aeruginosa1.56 - 3.1
Enterococcus species12.5

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibacterial agent is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions: A stock solution of the antibacterial agent is prepared in a suitable solvent. Serial two-fold dilutions of the agent are then made in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well, containing a specific concentration of the antibacterial agent, is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.

Reactive Oxygen Species (ROS) Assay

The intracellular accumulation of ROS is measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

  • Bacterial Culture Preparation: Bacteria are cultured to the mid-logarithmic phase.

  • Treatment with Antibacterial Agent: The bacterial culture is treated with the antibacterial agent at its MIC for a specified period.

  • Staining with DCFH-DA: The treated bacterial cells are harvested, washed, and then incubated with DCFH-DA in the dark.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualized Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

The antibacterial activity of Agent 205 is multifaceted, involving the disruption of the bacterial cell membrane, induction of oxidative stress through the generation of reactive oxygen species (ROS), and inhibition of DNA replication.

Antibacterial_Agent_205_Mechanism cluster_0 This compound cluster_1 Bacterial Cell A205 This compound Membrane Cell Membrane A205->Membrane Disruption DNA_Gyrase DNA Gyrase A205->DNA_Gyrase Inhibition ROS Reactive Oxygen Species (ROS) A205->ROS Induces Accumulation Cell_Death Bacterial Cell Death Membrane->Cell_Death Leads to DNA Bacterial DNA Replication DNA Replication DNA_Gyrase->Replication Blocks ROS->Cell_Death Induces Replication->Cell_Death Inhibition leads to MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_agent Prepare Serial Dilutions of Antibacterial Agent start->prep_agent inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_agent->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

Cefiderocol (CFDC) vs. Comparators: A Guide to Performance Against Clinically Isolated Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In response, novel antibacterial agents with unique mechanisms of action are in critical demand. This guide provides a comparative analysis of Cefiderocol, a recently developed siderophore cephalosporin, against other key antibiotics used to treat infections caused by clinically significant resistant Gram-negative bacteria. The data presented is based on in-vitro studies and is intended to provide a comparative performance overview for research and drug development professionals.

Performance Data: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefiderocol and comparator agents against various carbapenem-resistant Gram-negative bacteria. MIC values are a fundamental measure of an antibiotic's in-vitro activity, with lower values indicating greater potency.

Table 1: Comparative In-Vitro Activity of Cefiderocol and Comparator Agents against Carbapenem-Resistant Klebsiella pneumoniae

AntibioticMIC50 (mg/L)MIC90 (mg/L)% Susceptibility
Cefiderocol1497.2
Meropenem>16>160
Colistin0.5485

Data compiled from studies on carbapenem-resistant isolates. MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Comparative In-Vitro Activity of Cefiderocol and Comparator Agents against Carbapenem-Resistant Pseudomonas aeruginosa

AntibioticMIC50 (mg/L)MIC90 (mg/L)% Susceptibility
Cefiderocol0.5199.7
Meropenem16>3215
Colistin1298

Data compiled from studies on carbapenem-resistant isolates.

Table 3: Comparative In-Vitro Activity of Cefiderocol and Comparator Agents against Carbapenem-Resistant Acinetobacter baumannii

AntibioticMIC50 (mg/L)MIC90 (mg/L)% Susceptibility
Cefiderocol1495.5
Meropenem>32>325
Minocycline41660

Data compiled from studies on carbapenem-resistant isolates.

Experimental Protocols

The data presented in this guide is based on standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for determining Minimum Inhibitory Concentration (MIC) via broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in microtiter plates. Iron-depleted CAMHB should be used for testing Cefiderocol to mimic the iron-deficient conditions in the human body and enable its uptake mechanism.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Experimental Workflow and Mechanism of Action

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout bacterial_culture Bacterial Isolate mcfarland 0.5 McFarland Suspension bacterial_culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of Wells inoculum->inoculation antibiotic_stock Antibiotic Stock serial_dilution Serial Dilutions in Microtiter Plate antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubate 16-20h at 35°C inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_bacteria Gram-Negative Bacterium cluster_transport outer_membrane Outer Membrane periplasm Periplasm pbp Penicillin-Binding Proteins (PBPs) periplasm->pbp Inhibition of Cell Wall Synthesis inner_membrane Inner Membrane cytoplasm Cytoplasm pbp->cytoplasm -> Cell Lysis iron_transporter Iron Transporter cefiderocol Cefiderocol-Siderophore Complex cefiderocol->iron_transporter Active Transport siderophore Bacterial Siderophore iron Fe³⁺ iron->siderophore binds

Caption: "Trojan Horse" mechanism of action of Cefiderocol.

Safety Operating Guide

Navigating the Disposal of Novel Antibacterial Agents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For novel or proprietary compounds, such as "Antibacterial agent 205," a specific Safety Data Sheet (SDS) may not be readily available. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of such agents, ensuring compliance and minimizing risk. The following procedures are based on established best practices for hazardous chemical waste management.

Immediate Actions and Preliminary Assessment

Prior to handling or disposal, it is imperative to treat any unknown compound as hazardous. The initial steps should focus on containment and information gathering.

1. Isolate and Label:

  • Ensure the agent is clearly labeled with its identifier ("this compound"), date of synthesis or acquisition, and any known properties (e.g., "Potential antibacterial," "Solvent: DMSO").

  • Store in a designated, well-ventilated, and contained area away from incompatible materials.

2. Information Gathering:

  • The primary objective is to obtain or create a Safety Data Sheet (SDS). If the agent was synthesized in-house, the principal investigator is responsible for developing an SDS based on the known chemical structure and properties.

  • If procured from an external source, immediately contact the provider to request the SDS.

Waste Characterization and Segregation

Proper disposal hinges on correctly identifying the nature of the waste. This involves a multi-step process of characterization based on available data and institutional guidelines.

Step 1: Hazard Identification

Consult your institution's Environmental Health and Safety (EHS) department to classify the waste. The classification will likely fall into one or more of the following categories based on the properties of this compound.

Hazard Characteristic Description Potential Test/Data Source
Ignitability Liquids with a flash point < 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes.Flash point testing, chemical structure analysis.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel.pH measurement.
Reactivity Unstable under normal conditions, may react with water, or can generate toxic gases.Chemical structure analysis, functional group identification.
Toxicity Harmful or fatal if ingested or absorbed; can release toxic constituents when disposed of.In silico toxicological modeling, literature on analogous compounds.
Step 2: Waste Stream Segregation

Based on the hazard characterization, the waste must be segregated. Never mix different waste streams.

Waste Stream Category Description of Contents Container Type
Solid Chemical Waste Contaminated lab debris (gloves, pipette tips, paper towels), non-sharps.Lined, puncture-resistant container with a lid.
Liquid Chemical Waste Unused or expired solutions of this compound, contaminated solvents.Chemically resistant, leak-proof container with a screw cap.
Sharps Waste Contaminated needles, scalpels, glass slides.Puncture-proof sharps container.
Aqueous Waste Dilute, non-hazardous (as determined by EHS) aqueous solutions.Designated aqueous waste container.

Disposal Workflow

The following workflow outlines the decision-making process for the proper disposal of this compound.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Disposal A Synthesize or Receive This compound B Is SDS Available? A->B C Request SDS from Supplier B->C No E Consult with Institutional EHS Department B->E Yes D Develop Provisional SDS (Based on structure/analogs) C->D If unavailable D->E F Characterize Waste (Ignitable, Corrosive, Reactive, Toxic) E->F G Segregate Waste Streams (Solid, Liquid, Sharps) F->G H Use Designated, Labeled Waste Containers G->H I Store Waste in Satellite Accumulation Area H->I J Schedule Waste Pickup with EHS I->J K Complete Waste Manifest and Transfer Custody J->K L Final Disposal by Licensed Facility K->L

Caption: Workflow for the safe disposal of a novel chemical agent.

Experimental Protocols: Determining Waste Characteristics

In the absence of an SDS, the following outlines a general protocol for preliminary hazard assessment. Note: These tests should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Protocol: pH Determination of Aqueous Solutions

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Prepare a 1% (w/v) solution of this compound in deionized water.

  • Immerse the calibrated pH electrode in the solution.

  • Record the stable pH reading.

  • A reading of ≤ 2 or ≥ 12.5 indicates corrosive waste.

Protocol: Flash Point Estimation (Conceptual)

  • Method: For novel compounds, direct flash point testing can be hazardous. Instead, utilize computational methods or consult literature for structurally similar compounds.

  • Procedure:

    • Identify the chemical structure of this compound.

    • Use software (e.g., ChemDraw, SciFinder) to find predicted flash points or data for analogous structures.

    • A predicted flash point below 60°C suggests the material should be treated as ignitable.

Logical Relationship: Hazard Classification and Disposal Path

The classification of the waste directly dictates the required disposal route, as determined by institutional and federal regulations.

cluster_input Input cluster_classification Hazard Classification (EHS Consultation) cluster_disposal Disposal Pathway Agent This compound Waste Ignitable Ignitable Agent->Ignitable Corrosive Corrosive Agent->Corrosive Reactive Reactive Agent->Reactive Toxic Toxic Agent->Toxic NonHazardous Non-Hazardous (Verified by EHS) Agent->NonHazardous HW_Incineration Hazardous Waste Incineration Ignitable->HW_Incineration Neutralization On-site Neutralization (EHS Approved) Corrosive->Neutralization Reactive->HW_Incineration Toxic->HW_Incineration HW_Landfill Hazardous Waste Landfill Toxic->HW_Landfill If stabilized Drain Drain Disposal (EHS Approved) NonHazardous->Drain

Caption: Decision tree for waste disposal based on hazard classification.

By adhering to this structured approach, researchers can ensure that novel compounds like this compound are managed and disposed of in a manner that is safe, compliant, and environmentally responsible, thereby building a foundation of trust in laboratory operations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.